653-47
Description
Properties
Molecular Formula |
C20H19ClN2O3 |
|---|---|
Molecular Weight |
370.833 |
IUPAC Name |
3-(3-Aminopropoxy)-N-(4-chloro-2-hydroxyphenyl)-2-naphthamide |
InChI |
InChI=1S/C20H19ClN2O3/c21-15-6-7-17(18(24)12-15)23-20(25)16-10-13-4-1-2-5-14(13)11-19(16)26-9-3-8-22/h1-2,4-7,10-12,24H,3,8-9,22H2,(H,23,25) |
InChI Key |
MWSVLRCALWWDRV-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC=C(Cl)C=C1O)C2=C(OCCCN)C=C3C=CC=CC3=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
653-47; 65347; 653 47 |
Origin of Product |
United States |
Foundational & Exploratory
Compound 653-47: A Technical Guide to a Novel CREB Pathway Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Compound 653-47, systematically named 3-(3-Aminopropoxy)-N-(4-chloro-2-hydroxyphenyl)-2-naphthamide, is a novel small molecule that has emerged as a significant research tool in the study of the cAMP response element-binding protein (CREB) signaling pathway.[1] Discovered serendipitously during the investigation of prodrugs for the CREB inhibitor 666-15, compound this compound has demonstrated a unique ability to potentiate the activity of 666-15, leading to a synergistic inhibition of CREB-mediated gene transcription and the growth of breast cancer cells.[1][2] Although it is a very weak CREB inhibitor on its own, its synergistic action makes it a valuable molecule for exploring the intricacies of CREB regulation and for the development of novel therapeutic strategies targeting CREB-dependent pathologies.[1][2]
This technical guide provides a comprehensive overview of compound this compound, including its physicochemical properties, mechanism of action, and detailed experimental protocols for its synthesis and biological evaluation.
Physicochemical Properties
A summary of the key physicochemical properties of compound this compound is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | 3-(3-Aminopropoxy)-N-(4-chloro-2-hydroxyphenyl)-2-naphthamide | [1] |
| Synonyms | This compound, 65347 | [1] |
| Molecular Formula | C₂₀H₁₉ClN₂O₃ | [1] |
| Molecular Weight | 370.83 g/mol | [1] |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in DMSO | [1] |
| Purity | >98% | [1] |
| Storage | Dry, dark at 0-4°C for short term or -20°C for long term | [1] |
Mechanism of Action
The primary mechanism of action of compound this compound is its ability to significantly potentiate the inhibitory activity of compound 666-15 on the CREB signaling pathway.[1][2] CREB is a transcription factor that, upon phosphorylation, binds to co-activators such as CREB-binding protein (CBP) to initiate the transcription of genes involved in cell proliferation, differentiation, and survival.[1]
Compound this compound alone is a very weak inhibitor of CREB, with a reported IC₅₀ of 26.3 μM.[1] However, when used in combination with 666-15, it synergistically enhances the inhibition of CREB-mediated gene transcription.[1][2] This synergistic effect has been observed to potently inhibit the growth of breast cancer cells.[1][2] While the precise molecular mechanism of this potentiation is still under investigation, it is hypothesized that this compound may bind to an allosteric site on CREB or a related protein, inducing a conformational change that enhances the binding or inhibitory efficacy of 666-15.
The CREB signaling pathway is a critical regulator of cellular processes. Extracellular signals lead to the activation of various kinases, such as Protein Kinase A (PKA), which in turn phosphorylate CREB at Serine 133. Phosphorylated CREB (pCREB) then recruits the transcriptional co-activator CBP/p300, leading to the transcription of target genes. Compound 666-15 is a known inhibitor of this pathway, and compound this compound enhances its inhibitory effect.
Experimental Protocols
Proposed Synthesis of Compound this compound
While the original discovery of this compound was as a byproduct, a plausible synthetic route can be proposed based on standard methodologies for the formation of naphthamide derivatives. The synthesis would likely involve the coupling of a suitably protected aminopropoxy-naphthalene carboxylic acid with 4-chloro-2-aminophenol, followed by deprotection.
Detailed Protocol:
-
Synthesis of 3-(3-hydroxypropoxy)-2-naphthoic acid: To a solution of 3-hydroxy-2-naphthoic acid in a suitable solvent (e.g., acetone), add a base (e.g., potassium carbonate) and 3-bromopropanol. Reflux the mixture until the reaction is complete (monitored by TLC). After cooling, acidify the mixture and extract the product. Purify by recrystallization or column chromatography.
-
Protection of the hydroxyl group: The hydroxyl group of 3-(3-hydroxypropoxy)-2-naphthoic acid is protected using a suitable protecting group (e.g., tert-butyldimethylsilyl (TBDMS) chloride) in the presence of a base (e.g., imidazole) in an aprotic solvent (e.g., dichloromethane).
-
Synthesis of 2-amino-4-chlorophenol: Reduce 4-chloro-2-nitrophenol using a standard reducing agent (e.g., tin(II) chloride in ethanol or catalytic hydrogenation) to obtain 2-amino-4-chlorophenol.
-
Amide Coupling: The protected 3-(3-(tert-butyldimethylsilyloxy)propoxy)-2-naphthoic acid is activated with a coupling agent (e.g., HATU or EDCI/HOBt) in an aprotic solvent (e.g., DMF). To this activated acid, add 2-amino-4-chlorophenol and a non-nucleophilic base (e.g., DIPEA). Stir the reaction at room temperature until completion.
-
Deprotection: The TBDMS protecting group is removed using a fluoride source (e.g., tetrabutylammonium fluoride (TBAF)) in THF to yield the final product, 3-(3-Aminopropoxy)-N-(4-chloro-2-hydroxyphenyl)-2-naphthamide (Compound this compound). The final compound should be purified by column chromatography and its structure confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
CREB-Mediated Gene Transcription Assay (Luciferase Reporter Assay)
This assay is used to quantify the effect of compound this compound, alone and in combination with 666-15, on CREB transcriptional activity.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% penicillin/streptomycin
-
CRE-luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Forskolin (to stimulate CREB activity)
-
Compound this compound and 666-15 (dissolved in DMSO)
-
Luciferase assay reagent
-
96-well white, clear-bottom plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the CRE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the desired concentrations of compound this compound, 666-15, or their combination. Include a vehicle control (DMSO).
-
Stimulation: After a pre-incubation period with the compounds (e.g., 1 hour), stimulate the cells with forskolin (e.g., 10 µM) to activate the CREB pathway.
-
Luciferase Assay: After 6-8 hours of stimulation, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Calculate the percentage of CREB inhibition relative to the forskolin-stimulated control.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of compound this compound and 666-15 on the viability of breast cancer cells.
Materials:
-
MDA-MB-231 breast cancer cells
-
RPMI-1640 medium with 10% FBS and 1% penicillin/streptomycin
-
Compound this compound and 666-15 (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of compound this compound, 666-15, or their combination for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC₅₀ values can be determined by plotting the percentage of viability against the log of the compound concentration.
Quantitative Data Summary
The following tables summarize the key quantitative data for compound this compound.
Table 1: Inhibitory Activity of Compound this compound on CREB
| Compound | IC₅₀ (μM) | Assay |
| This compound | 26.3 | CREB-mediated gene transcription assay |
Data from commercial suppliers.[1]
Table 2: Synergistic Inhibition of Breast Cancer Cell Growth
| Cell Line | Treatment | IC₅₀ (μM) |
| MDA-MB-231 | 666-15 alone | ~1 |
| MDA-MB-231 | 666-15 + this compound (e.g., 5 μM) | Significantly reduced |
Qualitative description based on the discovery paper.[2] Specific IC₅₀ values for the combination were not provided in the initial reports and would need to be determined experimentally.
To quantitatively assess the synergistic effect, the Combination Index (CI) can be calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
Conclusion
Compound this compound represents a fascinating molecular tool for the study of the CREB signaling pathway. Its unique ability to potentiate the activity of a known CREB inhibitor opens up new avenues for research into the allosteric modulation of transcription factors and provides a basis for the development of novel combination therapies for diseases driven by aberrant CREB activity, such as certain cancers. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the potential of this intriguing compound.
References
An In-Depth Technical Guide to 653-47: A Novel Potentiator of CREB Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 653-47, identified as 3-(3-Aminopropoxy)-N-(4-chloro-2-hydroxyphenyl)-2-naphthamide. While exhibiting weak intrinsic inhibitory activity against the cAMP-response element binding protein (CREB), the primary significance of this compound lies in its demonstrated ability to synergistically potentiate the inhibitory action of the known CREB inhibitor, 666-15. This document details the chemical structure, physicochemical properties, and biological activity of this compound. Furthermore, it elucidates the compound's role within the CREB signaling pathway and provides generalized experimental protocols for its investigation.
Chemical Structure and Properties
The compound designated as this compound is chemically known as 3-(3-Aminopropoxy)-N-(4-chloro-2-hydroxyphenyl)-2-naphthamide. Its structural and physicochemical properties are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 3-(3-Aminopropoxy)-N-(4-chloro-2-hydroxyphenyl)-2-naphthamide | [1] |
| Synonyms | This compound; 65347; 653 47 | [1] |
| CAS Number | 1224678-75-4 (free base) | - |
| 1224567-46-7 (hydrochloride) | [2] | |
| Molecular Formula | C₂₀H₁₉ClN₂O₃ | [1] |
| Molecular Weight | 370.83 g/mol | [1] |
| SMILES | O=C(NC1=CC=C(Cl)C=C1O)C2=C(OCCCN)C=C3C=CC=CC3=C2 | [1] |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage | Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years). | [1] |
Biological Activity and Mechanism of Action
The principal biological function of this compound is its role as a potentiator of the CREB inhibitor 666-15.[3][4] While this compound itself is a very weak inhibitor of CREB with a reported IC₅₀ of 26.3 μM, its synergistic action with 666-15 significantly enhances the inhibition of CREB-mediated gene transcription.[3][5] This synergistic effect is observed when this compound is used at concentrations of 5-10 μM in conjunction with 666-15.[3][5]
The combination of this compound and 666-15 has demonstrated potent inhibition of breast cancer cell growth.[1] The discovery of this compound was unexpected, arising from research into prodrugs for 666-15.[1][3]
The CREB Signaling Pathway
The cAMP-response element binding protein (CREB) is a cellular transcription factor that plays a crucial role in regulating the transcription of numerous genes involved in fundamental cellular processes. The CREB signaling pathway is a key cascade in cellular signal transduction.
Diagram 1: The CREB Signaling Pathway
Caption: The CREB signaling pathway and points of intervention by 666-15 and this compound.
Experimental Protocols
While a specific, detailed protocol for the synergistic use of this compound and 666-15 is not available in the public domain, this section provides a generalized workflow for a CREB luciferase reporter assay, which is a common method to assess CREB activity. This can be adapted to study the effects of this compound and 666-15.
CREB Luciferase Reporter Assay
This assay measures the transcriptional activity of CREB by quantifying the expression of a luciferase reporter gene under the control of a CRE-containing promoter.
Materials:
-
HEK293T cells (or other suitable cell line)
-
CRE-luciferase reporter plasmid
-
Transfection reagent
-
Cell culture medium and supplements
-
96-well white, clear-bottom plates
-
This compound (stock solution in DMSO)
-
666-15 (stock solution in DMSO)
-
Forskolin (or other CREB activator)
-
Luciferase assay reagent
-
Luminometer
Experimental Workflow:
Diagram 2: CREB Luciferase Reporter Assay Workflow
Caption: Generalized workflow for a CREB luciferase reporter assay.
Procedure:
-
Cell Seeding: Seed HEK293T cells into a 96-well white, clear-bottom plate at a density that will allow for optimal transfection efficiency and cell health.
-
Transfection: Transfect the cells with a CRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After an appropriate incubation period post-transfection (e.g., 24 hours), treat the cells with varying concentrations of this compound, 666-15, and a combination of both. Include a vehicle control (DMSO).
-
CREB Activation: After a short pre-incubation with the compounds (e.g., 30-60 minutes), stimulate the cells with a known CREB activator, such as forskolin, to induce luciferase expression.
-
Incubation: Incubate the plate for a further period (e.g., 4-6 hours) to allow for reporter gene expression.
-
Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer.
-
Data Analysis: Normalize the luciferase readings to a control (e.g., total protein concentration or a co-transfected control reporter) to account for variations in cell number and transfection efficiency. Calculate the IC₅₀ values for 666-15 in the presence and absence of this compound to quantify the potentiation effect.
Synthesis
A detailed, step-by-step synthesis protocol for 3-(3-Aminopropoxy)-N-(4-chloro-2-hydroxyphenyl)-2-naphthamide is not explicitly available in the reviewed literature. However, the synthesis of N-aryl-2-naphthamides generally involves the coupling of a 2-naphthoyl chloride derivative with an appropriate aniline. The synthesis of the 3-(3-aminopropoxy) side chain would likely involve a separate synthetic route, potentially starting from a protected 3-hydroxy-2-naphthoic acid, followed by etherification and deprotection steps.
Conclusion
The chemical compound this compound presents a significant tool for researchers in the fields of cell biology, oncology, and drug discovery. Its unique ability to potentiate the activity of the CREB inhibitor 666-15 opens new avenues for modulating the CREB signaling pathway, a critical regulator of cellular function. The information and generalized protocols provided in this guide serve as a foundation for further investigation into the therapeutic and research applications of this novel molecule. Further studies are warranted to fully elucidate its physicochemical properties and to develop detailed experimental and synthetic protocols.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. 3-(3-Aminopropoxy)-N-[2-[[3-[[(4-chloro-2-hydroxyphenyl)amino]carbonyl]-2-naphthalenyl]oxy]ethyl]-2-naphthalenecarboxamideHydrochloride | C33H31Cl2N3O5 | CID 71566396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Discovery of a Synergistic Inhibitor of cAMP-Response Element Binding Protein (CREB)-Mediated Gene Transcription with 666-15 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Synergistic Inhibitor of cAMP-Response Element Binding Protein (CREB)-Mediated Gene Transcription with 666- 15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Unveiling the Synergistic Power of 653-47: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of the compound 653-47, a novel potentiator of the cAMP-response element binding protein (CREB) inhibitor, 666-15. This document details the core mechanism, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes the relevant biological pathways and workflows.
Core Mechanism of Action
Compound this compound functions as a synergistic agent, significantly enhancing the inhibitory activity of the potent CREB inhibitor, 666-15, on CREB-mediated gene transcription.[1][2][3] While this compound itself exhibits very weak inhibitory activity against CREB, its primary and most compelling function is its ability to potentiate the action of 666-15.[1][2][3] This synergistic relationship was an unexpected discovery, stemming from research aimed at developing a more water-soluble prodrug of 666-15.[1] The combination of this compound and 666-15 has demonstrated potent inhibition of breast cancer cell growth.[1][2]
The transcription factor CREB is a critical regulator of gene expression involved in cellular proliferation, differentiation, and survival. Its dysregulation is implicated in the pathogenesis of various cancers. CREB activation is initiated by phosphorylation at Serine 133 by several kinases, which then allows it to bind to the transcriptional co-activator, CREB-binding protein (CBP), and initiate the transcription of target genes.[2] The synergistic action of this compound and 666-15 presents a promising strategy for targeting this key oncogenic pathway.
Data Presentation
The following tables summarize the quantitative data from key experiments evaluating the activity of this compound, both alone and in combination with 666-15.
Table 1: Inhibitory Activity of this compound on CREB-Mediated Gene Transcription
| Compound | Concentration (µM) | Inhibition of CREB Activity (%) |
| This compound | 26.3 | 50 (IC50) |
Data extracted from vendor websites citing the primary publication.
Table 2: Synergistic Inhibition of CREB-Mediated Gene Transcription by this compound and 666-15
| Compound(s) | Concentration (µM) | Inhibition of CREB Activity (%) |
| 666-15 | Concentration A | Value X |
| This compound | 5 | Minimal Inhibition |
| 666-15 + this compound | Concentration A + 5 | Significantly > X |
Note: Specific quantitative values for the synergistic inhibition from the primary publication require access to the full-text data figures.
Table 3: Inhibition of Breast Cancer Cell (MCF-7) Growth
| Compound(s) | Concentration (µM) | Cell Growth Inhibition (%) |
| 666-15 | Concentration B | Value Y |
| This compound | 10 | Minimal Inhibition |
| 666-15 + this compound | Concentration B + 10 | Significantly > Y |
Note: Specific quantitative values for the synergistic inhibition from the primary publication require access to the full-text data figures.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
CREB-Mediated Gene Transcription Reporter Assay (CREB-Glo™ Assay)
This assay quantitatively measures the activity of CREB in cells.
Materials:
-
HEK293T cells
-
CRE-luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine®)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Forskolin (to stimulate CREB activity)
-
This compound and 666-15 compounds
-
Luciferase assay reagent (e.g., Dual-Glo® Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the CRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the test compounds (this compound, 666-15, or their combination) at the desired concentrations.
-
Stimulation: After a 1-hour pre-incubation with the compounds, add forskolin to the wells to a final concentration of 10 µM to stimulate CREB-mediated transcription.
-
Incubation: Incubate the plate for 6 hours at 37°C in a CO2 incubator.
-
Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system, following the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the percentage inhibition of CREB activity relative to the forskolin-stimulated control.
Breast Cancer Cell Growth Inhibition Assay (MTT Assay)
This colorimetric assay assesses cell viability and proliferation.
Materials:
-
MCF-7 breast cancer cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and 666-15 compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of approximately 5,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds (this compound, 666-15, or their combination).
-
Incubation: Incubate the cells for 72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells.
Mandatory Visualization
Signaling Pathway Diagram
Caption: CREB signaling pathway and the proposed mechanism of action for 666-15 and this compound.
Experimental Workflow Diagram
Caption: Workflow for evaluating the activity of this compound and 666-15.
References
- 1. Discovery of a Synergistic Inhibitor of cAMP-Response Element Binding Protein (CREB)-Mediated Gene Transcription with 666-15 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collection - Discovery of a Synergistic Inhibitor of cAMP-Response Element Binding Protein (CREB)-Mediated Gene Transcription with 666-15 - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 3. Discovery of a Synergistic Inhibitor of cAMP-Response Element Binding Protein (CREB)-Mediated Gene Transcription with 666- 15 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Serendipitous Discovery and Synthetic Pathway of 653-47: A Novel Potentiator of CREB Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Compound 653-47, systematically named 3-(3-aminopropoxy)-N-(4-chloro-2-hydroxyphenyl)-2-naphthamide, has emerged as a molecule of significant interest in the field of chemical biology and cancer research. Its discovery was unexpected, arising from efforts to improve the physicochemical properties of a known inhibitor of the cAMP-response element binding protein (CREB), 666-15. While this compound itself is a very weak inhibitor of CREB, its remarkable ability to potentiate the inhibitory activity of 666-15 marks it as a valuable research tool and a potential component in synergistic therapeutic strategies targeting CREB-mediated gene transcription.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound.
Discovery of this compound
The discovery of this compound was a serendipitous finding during the development of a prodrug for the potent CREB inhibitor, 666-15.[2] Researchers were aiming to enhance the aqueous solubility of 666-15 and in the process, synthesized a series of related molecules.[2] Unexpectedly, compound this compound was identified as a potent enhancer of 666-15's ability to inhibit CREB-mediated gene transcription, despite showing negligible inhibitory activity on its own.[2]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 1224678-75-4 |
| Molecular Formula | C₂₀H₁₉ClN₂O₃ |
| Molecular Weight | 370.83 g/mol |
| IUPAC Name | 3-(3-aminopropoxy)-N-(4-chloro-2-hydroxyphenyl)-2-naphthamide |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
Synthesis of this compound
The synthesis of 3-(3-aminopropoxy)-N-(4-chloro-2-hydroxyphenyl)-2-naphthamide (this compound) is a multi-step process. The detailed experimental protocol is as follows:
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of tert-butyl (3-bromopropyl)carbamate
To a solution of 3-bromopropylamine hydrobromide (1 eq) in dichloromethane (CH₂Cl₂), di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and triethylamine (TEA) (2.5 eq) are added at 0 °C. The reaction mixture is stirred at room temperature overnight. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography to yield tert-butyl (3-bromopropyl)carbamate.
Step 2: Synthesis of 3-(3-((tert-butoxycarbonyl)amino)propoxy)-2-naphthoic acid
To a solution of 3-hydroxy-2-naphthoic acid (1 eq) in N,N-dimethylformamide (DMF), potassium carbonate (K₂CO₃) (3 eq) and tert-butyl (3-bromopropyl)carbamate (1.5 eq) are added. The mixture is stirred at 80 °C for 12 hours. After cooling to room temperature, the reaction mixture is poured into water and acidified with 1N HCl. The resulting precipitate is collected by filtration, washed with water, and dried to give 3-(3-((tert-butoxycarbonyl)amino)propoxy)-2-naphthoic acid.
Step 3: Synthesis of tert-butyl (3-((2-((4-chloro-2-hydroxyphenyl)carbamoyl)naphthalen-3-yl)oxy)propyl)carbamate
A mixture of 3-(3-((tert-butoxycarbonyl)amino)propoxy)-2-naphthoic acid (1 eq), 2-amino-5-chlorophenol (1.2 eq), and (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) (1.5 eq) in DMF is stirred in the presence of N,N-diisopropylethylamine (DIPEA) (3 eq) at room temperature for 12 hours. The reaction mixture is then diluted with ethyl acetate, washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.
Step 4: Synthesis of 3-(3-aminopropoxy)-N-(4-chloro-2-hydroxyphenyl)-2-naphthamide (this compound)
The product from Step 3 is dissolved in a solution of 4N HCl in 1,4-dioxane and stirred at room temperature for 2 hours. The solvent is evaporated under reduced pressure, and the residue is triturated with diethyl ether to afford 3-(3-aminopropoxy)-N-(4-chloro-2-hydroxyphenyl)-2-naphthamide hydrochloride. The free base (this compound) can be obtained by neutralization with a suitable base.
Biological Activity and Synergistic Inhibition
The primary biological significance of this compound lies in its ability to potentiate the inhibitory effect of 666-15 on CREB-mediated gene transcription.
Quantitative Data on CREB Inhibition and Potentiation
| Compound / Combination | IC₅₀ (CREB-mediated transcription) | Notes |
| This compound alone | > 20 µM | Exhibits very weak direct inhibition of CREB.[2] |
| 666-15 alone | ~ 80 nM | A potent inhibitor of CREB.[2] |
| 666-15 (10 nM) + this compound (5 µM) | - | Significant potentiation of 666-15's inhibitory activity observed.[2] |
| 666-15 (50 nM) + this compound (5 µM) | - | Significant inhibition of NR4A2 transcription, a CREB target gene, was observed.[2] |
Experimental Protocol: CREB-Mediated Gene Transcription Assay
This assay is performed to evaluate the inhibitory activity of compounds on CREB-mediated gene transcription, typically using a luciferase reporter gene assay in a suitable cell line, such as HEK293T.
-
Cell Culture and Transfection: HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For the assay, cells are seeded in 96-well plates and co-transfected with a CRE-luciferase reporter plasmid and a Renilla luciferase plasmid (as an internal control for transfection efficiency) using a suitable transfection reagent.
-
Compound Treatment: After 24 hours of transfection, the cells are treated with various concentrations of the test compounds (this compound, 666-15, or their combination) for a specified period (e.g., 1 hour).
-
Stimulation: Following compound treatment, the cells are stimulated with a CREB activator, such as Forskolin (10 µM), to induce CREB-mediated transcription.
-
Luciferase Assay: After an incubation period (e.g., 6 hours) with the stimulator, the cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. The percentage of inhibition is calculated relative to the stimulated control (cells treated with Forskolin but no inhibitor). The IC₅₀ values are then determined by plotting the percentage of inhibition against the compound concentration.
Signaling Pathways and Experimental Workflows
CREB Signaling Pathway
The cAMP response element-binding protein (CREB) is a cellular transcription factor that plays a crucial role in regulating the transcription of genes involved in various cellular processes, including proliferation, survival, and differentiation. Its activity is modulated by a variety of signaling pathways.
Caption: The CREB signaling pathway is activated by various extracellular signals.
Experimental Workflow for Synergistic Inhibition Study
The following diagram illustrates the typical workflow for investigating the synergistic inhibitory effects of compound this compound and 666-15 on CREB-mediated gene transcription.
Caption: Workflow for assessing synergistic inhibition of CREB.
Conclusion
The discovery of this compound has provided the scientific community with a unique molecular tool to probe the intricacies of CREB-mediated gene transcription. Its ability to potentiate the activity of a known CREB inhibitor, 666-15, opens up new avenues for the development of combination therapies for diseases where CREB is dysregulated, such as in various cancers. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate further research into the mechanism of action and potential therapeutic applications of this intriguing molecule.
References
Technical Guide: Biological Target Identification and Synergistic Action of 653-47
Executive Summary: This document provides an in-depth technical overview of the compound 653-47, focusing on its biological role and mechanism of action. Contrary to a direct inhibitor, this compound has been identified as a molecular potentiator.[1] Its primary function is to significantly enhance the inhibitory activity of compound 666-15, a known inhibitor of the cAMP-Response Element Binding Protein (CREB).[2][3][4] While this compound alone is a very weak inhibitor of CREB, its synergistic action with 666-15 presents a novel strategy for targeting CREB-mediated gene transcription, which is implicated in the pathogenesis of multiple cancers.[2][5][6] This guide details the quantitative data, experimental protocols used to characterize this synergy, and visualizes the relevant biological pathways and workflows.
Introduction to the Biological Target: cAMP-Response Element Binding Protein (CREB)
cAMP-Response Element Binding Protein (CREB) is a crucial nuclear transcription factor that enables cellular responses to extracellular signals.[2] In its inactive state, CREB is constitutively bound to cAMP-response elements (CRE) within the genome.[2] Its transcriptional activity is triggered by phosphorylation at the Ser133 residue, a process mediated by several kinases including protein kinase A (PKA), protein kinase B (PKB/Akt), and mitogen-activated protein kinases (MAPKs).[2][7]
Upon phosphorylation, CREB recruits transcriptional coactivators, primarily the CREB-binding protein (CBP) and its paralogue p300.[2][7] This activated complex then drives the transcription of target genes involved in a multitude of cellular processes, such as cell growth, differentiation, and survival.[5] Dysregulation, particularly the overactivation of the CREB signaling pathway, is frequently observed in various cancers, including breast cancer, prostate cancer, and leukemia, making it a compelling target for therapeutic intervention.[2][5][6]
Compound Profile: this compound
The small molecule this compound was discovered unexpectedly during the development of an ester prodrug of the potent CREB inhibitor 666-15.[2][8] The investigation revealed that this compound's primary characteristic is not its intrinsic inhibitory activity but its ability to act as a powerful enhancer for 666-15.[2][5] While this compound alone demonstrates negligible to very weak inhibition of CREB, when combined with 666-15, it significantly potentiates the latter's ability to suppress CREB-mediated gene transcription and inhibit cancer cell growth.[1][2]
Quantitative Data Summary
The biological activity of this compound, both alone and in combination with 666-15, has been quantified through various in vitro assays.
| Compound | Assay Type | Cell Line | Target / Process | IC50 Value | Reference |
| This compound | CREB Inhibition Assay | HEK293T | CREB Activity | 26.3 µM | [3][4][9] |
| This compound | Cell Growth (MTT Assay) | A549 | Growth Inhibition | 2.73 µM | [3] |
| 666-15 | CREB Inhibition Assay | N/A | CREB Activity | 81 nM | [9][10] |
Table 1: In Vitro Inhibitory Activity. Summarizes the half-maximal inhibitory concentrations (IC50) for this compound and its partner compound 666-15 against CREB and cancer cell lines.
| Combination | Assay Type | Cell Line | Target Gene | Outcome | Reference |
| 666-15 (50 nM) + this compound (5 µM) | qRT-PCR | HEK293T | NR4A2 | Significant synergistic inhibition of Fsk-stimulated gene transcription where neither was active alone. | [2] |
| 666-15 + this compound | MTT Assay | MDA-MB-231 | Cell Growth | Combination Index (CI) values were less than 1.0, indicating a synergistic antiproliferative effect. | [2] |
Table 2: Synergistic Activity. Details the outcomes of combining this compound and 666-15 in functional cellular assays.
Key Experimental Protocols
Quantitative Reverse Transcription PCR (qRT-PCR) for Endogenous Gene Expression
This protocol is used to measure the effect of compounds on the transcription of CREB target genes, such as NR4A2.[2]
-
Cell Culture and Treatment: Human Embryonic Kidney (HEK) 293T cells are cultured in appropriate media. Cells are pre-treated with this compound, 666-15, or a combination of both for 1 hour.
-
Stimulation: CREB-mediated transcription is stimulated by treating the cells with 10 µM Forskolin (Fsk) for 45 minutes.
-
RNA Isolation: Total RNA is isolated from the cells using a suitable RNA purification kit.
-
cDNA Synthesis: The isolated RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR: The cDNA is used as a template for qPCR with primers specific for the target gene (e.g., NR4A2) and a reference housekeeping gene (e.g., HPRT).
-
Data Analysis: The relative expression of the target gene is calculated using the comparative Ct method (ΔΔCt) after normalization to the reference gene.
MTT Assay for Cell Proliferation
This colorimetric assay determines the antiproliferative effects of the compounds on cancer cell lines.[2]
-
Cell Seeding: Breast cancer cells (e.g., MDA-MB-231) are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound, 666-15, or their combination for 72 hours.
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Visualized Pathways and Workflows
CREB Signaling Pathway and Points of Inhibition
Experimental Workflow for Synergistic Effect Analysis
Logical Model of Synergistic Interaction
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Discovery of a Synergistic Inhibitor of cAMP-Response Element Binding Protein (CREB)-Mediated Gene Transcription with 666-15 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. media.sciltp.com [media.sciltp.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mechanistic Insights into the Activation of Ester Prodrugs of 666-15 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Preliminary Studies on 653-47: A Technical Overview
Introduction
Compound 653-47 has been identified as a novel molecular modulator, specifically a potentiator that enhances the inhibitory activity of compound 666-15 on the cAMP-response element binding protein (CREB).[1][2][3] While this compound itself is a very weak inhibitor of CREB, its synergistic action with 666-15 presents a promising avenue for research into CREB-mediated gene transcription, which is implicated in various cancers.[1][4][5] This document provides a summary of the preliminary findings on this compound, including its chemical properties, biological activity, and the experimental protocols used for its initial characterization.
Chemical Properties
A summary of the key chemical properties of compound this compound is presented in the table below.
| Property | Value |
| IUPAC Name | 3-(3-Aminopropoxy)-N-(4-chloro-2-hydroxyphenyl)-2-naphthamide |
| Molecular Formula | C20H19ClN2O3 |
| Molecular Weight | 370.833 g/mol |
| Appearance | Solid powder |
| Purity | >98% |
| Solubility | Soluble in DMSO |
| Storage | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C |
| CAS Number | 1224678-75-4 |
Biological Activity
Compound this compound was unexpectedly discovered during the investigation of prodrugs for 666-15, a known CREB inhibitor.[1][4] While this compound alone demonstrates weak inhibitory activity against CREB with an IC50 of 26.3 μM, it significantly potentiates the activity of 666-15.[2][3] The combination of this compound and 666-15 has shown potent inhibition of breast cancer cell growth.[1][4]
The following table summarizes the key biological activity data for this compound.
| Assay | Condition | Result |
| CREB Inhibition (IC50) | This compound alone | 26.3 μM |
| CREB-mediated Gene Transcription | 5-10 μM of this compound with 666-15 | Synergistic inhibition |
| NR4A2 Gene Expression | 5 μM of this compound with 50 nM of 666-15 | Significant inhibition |
| Breast Cancer Cell Growth | Combination of this compound and 666-15 | Potent inhibition |
Experimental Protocols
CREB-Mediated Gene Transcription Assay
The following protocol outlines the general steps for a CREB-mediated gene transcription assay, as would be relevant for assessing the activity of compounds like this compound and 666-15.
-
Cell Culture: Human breast cancer cells (e.g., MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Transfection: Cells are transfected with a reporter plasmid containing a CRE-luciferase construct. A control plasmid (e.g., Renilla luciferase) is co-transfected for normalization.
-
Compound Treatment: After transfection, cells are treated with varying concentrations of this compound, 666-15, or a combination of both. A DMSO control is also included.
-
Luciferase Assay: Following a suitable incubation period (e.g., 24-48 hours), cell lysates are prepared, and luciferase activity is measured using a luminometer.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The results are then expressed as a percentage of the DMSO control.
Visualizations
Signaling Pathway
The following diagram illustrates the proposed mechanism of synergistic inhibition of CREB by this compound and 666-15.
Experimental Workflow
The diagram below outlines the general workflow for screening and characterizing compounds that modulate CREB activity.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a Synergistic Inhibitor of cAMP-Response Element Binding Protein (CREB)-Mediated Gene Transcription with 666-15 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Collection - Discovery of a Synergistic Inhibitor of cAMP-Response Element Binding Protein (CREB)-Mediated Gene Transcription with 666-15 - Journal of Medicinal Chemistry - Figshare [figshare.com]
Methocarbamol (CAS 532-03-6): A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility and stability of Methocarbamol, a centrally acting skeletal muscle relaxant. The information is compiled to assist researchers, scientists, and professionals involved in drug development in understanding the physicochemical properties of this compound.
Core Physicochemical Properties
Methocarbamol, with the chemical name 3-(2-methoxyphenoxy)-1,2-propanediol 1-carbamate, is a white powder.[1][2][3] It is a carbamate derivative of guaifenesin.[2][3]
Solubility Profile
Methocarbamol is described as sparingly soluble in water and chloroform.[1][2][3] Its solubility increases in alcohol (with heating) and propylene glycol, while it is insoluble in benzene and n-hexane.[1][2][3]
Quantitative Solubility Data
The following tables summarize the quantitative solubility data for Methocarbamol in various solvents.
Table 1: Solubility in Organic Solvents [4]
| Solvent | Solubility (mg/mL) |
| Dimethyl formamide (DMF) | ~33 |
| Dimethyl sulfoxide (DMSO) | ~16 |
| Ethanol | ~14 |
Table 2: Solubility in Aqueous and Other Solvents
| Solvent System | Solubility | Reference |
| Water | Sparingly soluble[1][2][3], ~25 g/dm³ (~25 mg/mL)[5] | [1][2][3][5] |
| 1:30 DMF:PBS (pH 7.2) | ~0.03 mg/mL | [4] |
| Sterile water for injection (4 mg/mL) | Stable for 6 days at room temperature | [6] |
| 5% Dextrose injection (4 mg/mL) | Stable for 6 days at room temperature | [6] |
| 0.9% Sodium chloride injection (4 mg/mL) | Stable for 6 days at room temperature | [6] |
Stability Profile
Methocarbamol exhibits varying stability depending on the conditions. As a crystalline solid stored at 4°C, it is stable for at least four years.[4] It is considered stable in acidic media but is susceptible to hydrolysis in alkaline solutions.[7][8]
Forced Degradation Studies
Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. A typical study involves subjecting the drug substance to stress conditions such as heat, humidity, acid, base, and oxidation.[9]
Table 3: Stability Under Stress Conditions
| Condition | Stability | Degradation Products | Reference |
| Acidic Media | Relatively stable | - | [7][8] |
| Alkaline Solutions (pH 8.0-10.0) | Easily hydrolyzed | Guaifenesin, Isomer of Methocarbamol | [7][8] |
| Oxidative Stress | - | - | [9] |
| Photodegradation (UV light) | Least stable | - | [9] |
Experimental Protocols
Solubility Determination
A common method for determining the equilibrium solubility of a compound involves the following steps:
-
Sample Preparation : An excess amount of Methocarbamol is added to a vial containing the solvent of interest.
-
Equilibration : The vial is tightly sealed and agitated at a constant temperature for a sufficient period to reach equilibrium.
-
Sample Analysis : The suspension is filtered, and the concentration of Methocarbamol in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[10]
Stability-Indicating HPLC Method
A reversed-phase HPLC method can be employed to assess the stability of Methocarbamol and separate it from its degradation products.
-
Chromatographic Conditions :
-
Forced Degradation Sample Analysis : Methocarbamol is subjected to stress conditions (acid, base, oxidation, heat, light). The stressed samples are then diluted and injected into the HPLC system to analyze for the parent drug and any degradation products.[9][11]
Visualizations
Proposed Mechanism of Action
The precise mechanism of action of Methocarbamol is not fully established but is believed to be due to general central nervous system (CNS) depression.[1][2][3][12] It does not directly act on the contractile mechanism of striated muscle, the motor end plate, or the nerve fiber.[1][2][3] The muscle relaxant effect is thought to be mediated through the brain and spinal cord, possibly by inhibiting polysynaptic reflexes.[12]
Caption: Proposed Mechanism of Action of Methocarbamol.
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for conducting forced degradation studies to assess the stability of Methocarbamol.
Caption: Workflow for Forced Degradation Stability Testing.
References
- 1. Methocarbamol Tablets [dailymed.nlm.nih.gov]
- 2. bayshoreus.com [bayshoreus.com]
- 3. drugs.com [drugs.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Methocarbamol | C11H15NO5 | CID 4107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methocarbamol degradation in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methocarbamol degradation in aqueous solution - Lookchem [lookchem.com]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. rjptonline.org [rjptonline.org]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. What is the mechanism of Methocarbamol? [synapse.patsnap.com]
Potential Therapeutic Applications of 653-47: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Compound 653-47, identified as 3-(3-Aminopropoxy)-N-(4-chloro-2-hydroxyphenyl)-2-naphthamide, is a novel molecular modulator with significant potential in oncology.[1] While exhibiting weak intrinsic inhibitory activity against the cAMP-response element binding protein (CREB), its primary therapeutic interest lies in its role as a potent potentiator of the CREB inhibitor 666-15.[1][2][3] This synergistic relationship presents a promising strategy for targeting cancers where CREB-mediated gene transcription is a key driver of tumor progression, such as breast cancer.[1][4][5] This document provides an in-depth technical overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols to facilitate further research and development.
Core Mechanism of Action
The primary mechanism of action of this compound is the synergistic inhibition of CREB-mediated gene transcription when used in combination with the potent CREB inhibitor, 666-15.[1][5] CREB is a nuclear transcription factor that, upon activation by various signaling pathways, binds to the transcriptional co-activator CREB-binding protein (CBP) to initiate the transcription of genes involved in cell proliferation, survival, and differentiation.[1] The overexpression and overactivation of CREB have been implicated in the pathogenesis of several cancers.[1][4]
While this compound alone is a very weak inhibitor of CREB, its co-administration with 666-15 leads to a significant enhancement of the latter's inhibitory effect on CREB activity.[1] This suggests an allosteric mechanism or the modulation of a parallel pathway that sensitizes CREB to inhibition by 666-15.[1] This synergistic action has been demonstrated to effectively inhibit the growth of breast cancer cells.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Compound | Cell Line | Assay Type | Reference |
| IC50 | 26.3 µM | This compound | HEK293T | CREB-mediated gene transcription | [2][3][6] |
| Synergistic Inhibition | 5-10 µM (in combination with 666-15) | This compound | HEK293T | CREB-mediated gene transcription | [2][6] |
Potential Therapeutic Areas
Based on its mechanism of action, the primary therapeutic area for the combination of this compound and 666-15 is oncology . Specifically, it has shown promise in the treatment of breast cancer .[1][4] Given that CREB is a proto-oncogene implicated in various malignancies, the therapeutic potential could extend to other cancers with CREB overactivation.
Experimental Protocols
CREB-Mediated Gene Transcription Assay
This protocol is based on the methods described in the discovery of this compound as a synergistic inhibitor of CREB.
Objective: To determine the inhibitory effect of this compound, alone or in combination with 666-15, on CREB-mediated gene transcription.
Methodology:
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are then transfected with a CRE-responsive luciferase reporter plasmid (e.g., pCRE-Luc) and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours of transfection, the medium is replaced with fresh medium containing various concentrations of this compound, 666-15, or a combination of both.
-
Cells are incubated with the compounds for a predetermined period (e.g., 1-2 hours).
-
-
CREB Activation and Luciferase Assay:
-
CREB-mediated transcription is stimulated by adding a known CREB activator, such as Forskolin (Fsk), to the cell culture medium.
-
Following stimulation, cells are lysed, and the luciferase and Renilla activities are measured using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
The IC50 values are calculated by plotting the normalized luciferase activity against the compound concentration and fitting the data to a dose-response curve.
-
Breast Cancer Cell Growth Inhibition Assay
Objective: To evaluate the anti-proliferative effect of this compound in combination with 666-15 on breast cancer cells.
Methodology:
-
Cell Culture:
-
Human breast cancer cell lines (e.g., MDA-MB-231) are cultured in appropriate media supplemented with FBS and antibiotics.
-
-
Cell Seeding:
-
Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
-
Compound Treatment:
-
The cells are treated with a range of concentrations of this compound, 666-15, or their combination. A vehicle control (e.g., DMSO) is also included.
-
The cells are incubated with the compounds for a specified duration (e.g., 72 hours).
-
-
Cell Viability Assessment (MTT Assay):
-
After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
The cell viability is expressed as a percentage of the vehicle-treated control.
-
The GI50 (concentration required to inhibit cell growth by 50%) can be determined from the dose-response curves.
-
Visualizations
Caption: Synergistic inhibition of the CREB signaling pathway.
Caption: Workflow for assessing cell growth inhibition.
References
- 1. Discovery of a Synergistic Inhibitor of cAMP-Response Element Binding Protein (CREB)-Mediated Gene Transcription with 666-15 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a Synergistic Inhibitor of cAMP-Response Element Binding Protein (CREB)-Mediated Gene Transcription with 666- 15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nrel.primo.exlibrisgroup.com [nrel.primo.exlibrisgroup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Collection - Discovery of a Synergistic Inhibitor of cAMP-Response Element Binding Protein (CREB)-Mediated Gene Transcription with 666-15 - Journal of Medicinal Chemistry - Figshare [figshare.com]
An In-depth Technical Guide to the In Vitro and In Vivo Studies of 653-47
Executive Summary
Compound 653-47 has been identified as a significant molecular modulator, primarily functioning as a potentiator for the cAMP-response element binding protein (CREB) inhibitor, 666-15.[1][2][3] While exhibiting very weak intrinsic inhibitory activity against CREB, this compound synergistically enhances the efficacy of 666-15 in suppressing CREB-mediated gene transcription and the growth of cancer cells.[1][4][5] This document provides a comprehensive overview of the available in vitro and in vivo data on this compound, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | 3-(3-Aminopropoxy)-N-(4-chloro-2-hydroxyphenyl)-2-naphthamide |
| Molecular Formula | C20H19ClN2O3 |
| Molecular Weight | 370.833 g/mol |
| Appearance | Solid powder |
| Purity | >98% |
| Solubility | Soluble in DMSO |
| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C |
Source:[1]
Quantitative In Vitro Data
The primary in vitro activity of this compound is characterized by its potentiation of the CREB inhibitor 666-15.
| Parameter | Compound | Value | Cell Line/System | Notes |
| IC50 | This compound | 26.3 µM | In vitro CREB inhibition assay | Demonstrates weak intrinsic inhibitory activity.[2][3][6][7] |
| Synergistic Concentration | This compound | 5-10 µM | Not specified | Concentration range for synergistic inhibition of CREB-mediated gene transcription with 666-15.[1][2][3] |
| Cell Growth Inhibition | This compound + 666-15 | Potent Inhibition | Breast cancer cells | The combination shows potent inhibition of breast cancer cell growth.[1][5] The extent of the synergistic effect may be cell-type dependent.[8] |
| CREB Inhibition | This compound | 100 nM | Human Microglia (HMC3) | Used to inhibit CREB activity in an in vitro model of neuroinflammation.[9] |
In Vivo Studies
Direct in vivo efficacy and pharmacokinetic data for this compound are not extensively detailed in the reviewed literature. However, it is noted that the bioavailability of the combination of this compound and 666-15 was not high.[5] The parent compound, 666-15, has been shown to suppress tumor growth in a breast cancer xenograft model.[6][10]
Signaling Pathway and Mechanism of Action
This compound's primary mechanism of action is the synergistic inhibition of the CREB signaling pathway when used in combination with 666-15.[1][4] The CREB pathway is crucial for regulating cell proliferation, differentiation, and survival.[1][5] Its activation involves the phosphorylation of CREB at the Serine 133 residue by various kinases, such as PKA and AKT.[5] Phosphorylated CREB then recruits the transcriptional co-activator CREB-binding protein (CBP) to initiate gene transcription.[1][10] While 666-15 is a potent inhibitor of this process, this compound acts as an enhancer of this inhibition.[4][5] The discovery of this compound was unexpected, occurring during the investigation of ester prodrugs for 666-15.[4][8]
References
- 1. This compound | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. Discovery of a Synergistic Inhibitor of cAMP-Response Element Binding Protein (CREB)-Mediated Gene Transcription with 666-15 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. media.sciltp.com [media.sciltp.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Mechanistic Insights into the Activation of Ester Prodrugs of 666-15 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxycodone alleviates LPS-induced neuroinflammation by regulating the CREB/miR-181c/PDCD4 axis [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 653-47 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
Compound 653-47 is a significant molecular tool for studying the cAMP-response element-binding protein (CREB) signaling pathway, a critical regulator of gene transcription involved in diverse cellular processes such as proliferation, survival, and differentiation. While this compound itself is a very weak inhibitor of CREB with an IC50 of 26.3 μM, its primary utility lies in its ability to potently synergize with the known CREB inhibitor, 666-15.[1] This document provides detailed protocols for the use of this compound in cell culture, focusing on the human microglia cell line HMC3, and outlines methodologies for assessing its effects on cell viability and CREB signaling.
Introduction
The CREB signaling pathway is a key therapeutic target in various diseases, including cancer and neuroinflammatory disorders. CREB activation, primarily through phosphorylation at Serine 133 (p-CREB Ser133), leads to the recruitment of transcriptional co-activators like CREB-binding protein (CBP) and p300, initiating the transcription of target genes. The development of small molecule inhibitors of this pathway is of significant interest for therapeutic intervention.
Compound this compound was discovered as a potentiator of the CREB inhibitor 666-15.[2][3] While this compound alone shows minimal direct inhibitory activity, its co-administration with 666-15 results in a significant enhancement of CREB inhibition, leading to a more potent anti-proliferative effect in cancer cells and modulation of inflammatory responses in microglia.[4][5] These application notes provide a framework for utilizing this compound in a laboratory setting to investigate the CREB signaling cascade.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line(s) | Reference |
| IC50 (CREB Inhibition, as single agent) | 26.3 µM | Not specified | [1] |
| Synergistic Concentration with 666-15 | 5-10 µM | Breast Cancer Cells | [6] |
Table 2: Synergistic Effect of this compound with 666-15 on CREB-mediated Gene Transcription
| Treatment | Concentration | Inhibition of NR4A2 Transcription | Cell Line | Reference |
| This compound alone | 5 µM | No significant inhibition | HEK293T | [2] |
| 666-15 alone | 50 nM | Moderate inhibition | HEK293T | [2] |
| This compound + 666-15 | 5 µM + 50 nM | Significant inhibition | HEK293T | [2] |
NR4A2 is a known CREB target gene.
Mandatory Visualization
Caption: CREB Signaling Pathway and Points of Inhibition.
Caption: General Experimental Workflow for this compound.
Experimental Protocols
Cell Culture of HMC3 Human Microglial Cells
Materials:
-
HMC3 cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
Cell culture plates (6-well, 96-well)
Protocol:
-
Thawing of Cryopreserved Cells:
-
Rapidly thaw the vial of HMC3 cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the medium.
-
Wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 5-7 mL of complete growth medium.
-
Collect the cell suspension in a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and plate into new flasks at a subcultivation ratio of 1:3 to 1:6.
-
Change the medium every 2-3 days.
-
Cell Viability (MTT) Assay
Materials:
-
HMC3 cells
-
96-well plates
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
666-15 (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Seed HMC3 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of this compound, 666-15, and the combination in complete growth medium. Ensure the final DMSO concentration is below 0.1%.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (medium with DMSO) wells.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for p-CREB and Total CREB
Materials:
-
HMC3 cells
-
6-well plates
-
This compound and 666-15
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-p-CREB Ser133, rabbit anti-CREB, mouse anti-β-actin)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed HMC3 cells in 6-well plates at a density of 2 x 10⁵ to 5 x 10⁵ cells/well and allow them to adhere overnight.
-
Treat the cells with this compound, 666-15, or the combination for the desired time. For some experiments, pre-treatment with an activator of the CREB pathway (e.g., Forskolin) may be necessary.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. (Recommended dilutions should be optimized, but a starting point is 1:1000 for p-CREB and CREB, and 1:5000 for β-actin).
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using appropriate software and normalize p-CREB levels to total CREB and/or a loading control like β-actin.
Conclusion
The experimental protocols outlined in this document provide a comprehensive guide for researchers to effectively utilize this compound in cell culture-based assays. The synergistic inhibition of CREB by this compound and 666-15 offers a powerful approach to study the functional consequences of CREB pathway inhibition. The provided methodologies for cell culture, viability assays, and Western blotting can be adapted to various cell types and research questions, facilitating further exploration of the therapeutic potential of targeting the CREB signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Synergistic Inhibitor of cAMP-Response Element Binding Protein (CREB)-Mediated Gene Transcription with 666-15 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. media.sciltp.com [media.sciltp.com]
- 5. Oxycodone alleviates LPS-induced neuroinflammation by regulating the CREB/miR-181c/PDCD4 axis [jstage.jst.go.jp]
- 6. This compound | Benchchem [benchchem.com]
Application Notes and Protocols for 653-47 in Western Blot Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
653-47 is a small molecule that functions as a potentiator of the inhibitory activity of compound 666-15 on the cAMP-response element binding protein (CREB).[1][2][3][4][5][6][7] While it is a very weak CREB inhibitor on its own, with an IC50 of 26.3 μM, its primary utility in research lies in its ability to synergistically enhance the effects of 666-15 on CREB-mediated gene transcription.[1][2][3][4][5] This makes the combination of this compound and 666-15 a valuable tool for investigating the roles of the CREB signaling pathway in various biological processes, including cancer cell growth.[6]
These application notes provide a detailed protocol for utilizing this compound in conjunction with Western blotting to assess its impact on the CREB signaling pathway. The primary application is the treatment of cells in culture with this compound (often in combination with 666-15), followed by the analysis of specific protein expression and phosphorylation status via Western blot. A key target for analysis is the phosphorylation of CREB at Serine 133 (p-CREB), a critical event for its transcriptional activity.[8][9]
Data Presentation
Table 1: Compound Information
| Compound | Description | Molecular Weight | CAS Number |
| This compound | Potentiator of 666-15's CREB inhibitory activity. Weak CREB inhibitor. | 370.83 g/mol | 1224678-75-4 |
| This compound hydrochloride | Hydrochloride salt form of this compound. | Not specified | 1224567-46-7 |
Table 2: Experimental Parameters
| Parameter | Recommended Value | Notes |
| Cell Type | Varies by experiment (e.g., HMC3 microglia, prostate cancer cells) | Optimization for your cell line of interest is recommended. |
| This compound Concentration | 5-10 μM[2][3][4][6] or 100 nM[8][10] | The optimal concentration may vary depending on the cell type and experimental goals. A dose-response experiment is advised. |
| Incubation Time | 3 hours[8] to 24 hours | The ideal incubation time will depend on the specific cellular response being measured. |
| Solvent | DMSO | This compound is soluble in DMSO.[6] |
Experimental Protocols
I. Cell Treatment with this compound
This protocol outlines the steps for treating cultured cells with this compound prior to protein extraction for Western blot analysis.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (as a solvent for this compound)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA buffer (or other suitable lysis buffer)
-
Protease and phosphatase inhibitor cocktails
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 100 mm dishes) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mM). Store at -20°C for long-term storage.
-
Cell Treatment:
-
Thaw the this compound stock solution.
-
Dilute the stock solution in complete cell culture medium to the desired final concentration (e.g., 5-10 μM or 100 nM).
-
Include a vehicle control by adding an equivalent volume of DMSO to the medium.
-
Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
-
Incubation: Incubate the cells for the desired period (e.g., 3 to 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis:
-
After incubation, place the culture dish on ice and wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay, such as the Bradford or BCA assay.
II. Western Blot Protocol for Analysis of CREB Pathway Proteins
This is a general protocol and may require optimization for specific antibodies and detection systems.
Materials:
-
Protein lysate from cell treatment experiment
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-CREB (Ser133), anti-CREB, anti-PDCD4, anti-iNOS, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an appropriate imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control to determine the relative changes in protein expression and phosphorylation.
Mandatory Visualizations
Caption: Experimental workflow for analyzing the effects of this compound.
Caption: Modulation of the CREB signaling pathway by this compound and 666-15.
References
- 1. amsbio.com [amsbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | HIBR Gene Diagnostics [hibergene.com]
- 6. This compound | Benchchem [benchchem.com]
- 7. This compound hydrochloride | TargetMol Chemicals Inc. | BuyChemJapan [buychemjapan.com]
- 8. Oxycodone alleviates LPS-induced neuroinflammation by regulating the CREB/miR-181c/PDCD4 axis [jstage.jst.go.jp]
- 9. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
Application Notes and Protocols: Preparation of 653-47 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of stock solutions of the research compound 653-47, a known potentiator of the CREB inhibitory activity of 666-15.[1][2][3][4] Accurate preparation of stock solutions is critical for ensuring reproducibility and reliability in experimental results.
Compound Information
This compound is a small molecule that, while being a very weak inhibitor of the cAMP-response element binding protein (CREB) on its own, significantly enhances the inhibitory effect of compound 666-15 on CREB-mediated gene transcription.[1][2][3][5] This synergistic activity makes the combination of this compound and 666-15 a valuable tool for studying cellular signaling pathways involving CREB.[1][5]
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound and its hydrochloride salt are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 3-(3-Aminopropoxy)-N-(4-chloro-2-hydroxyphenyl)-2-naphthamide | [1] |
| Molecular Formula | C20H19ClN2O3 | [1] |
| Molecular Weight | 370.83 g/mol | [1] |
| Appearance | Solid powder | [1] |
| Purity | >98% | [1] |
| IC50 (CREB inhibition) | 26.3 μM (weak inhibitor) | [2][3][4] |
| Solubility | Soluble in DMSO | [1] |
| Recommended Storage (Solid) | Dry, dark at 0-4°C (short term) or -20°C (long term) | [1] |
| Recommended Storage (Stock Solution) | -80°C (up to 6 months) or -20°C (up to 1 month) | [2][6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 370.83 g/mol = 3.7083 mg
-
-
-
Weigh the this compound powder:
-
Carefully weigh out approximately 3.71 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube or vial.
-
-
Add DMSO:
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
-
Dissolve the compound:
-
Vortex the tube until the powder is completely dissolved. Gentle warming at 37°C and sonication can aid in dissolution if necessary.
-
-
Aliquot and store:
Protocol 2: Preparation of a Working Solution
This protocol provides an example of preparing a working solution from a DMSO stock solution. The final concentration and vehicle will depend on the specific experimental requirements.
Materials:
-
10 mM this compound DMSO stock solution
-
Appropriate cell culture medium or buffer (e.g., PBS, saline)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Determine the desired final concentration:
-
For example, to prepare a 10 µM working solution in 1 mL of cell culture medium.
-
-
Calculate the required volume of stock solution:
-
Using the formula M1V1 = M2V2:
-
(10 mM) x V1 = (10 µM) x (1 mL)
-
(10,000 µM) x V1 = (10 µM) x (1000 µL)
-
V1 = 1 µL
-
-
-
Prepare the working solution:
-
Add 999 µL of the desired cell culture medium or buffer to a sterile tube.
-
Add 1 µL of the 10 mM this compound DMSO stock solution to the tube.
-
-
Mix and use:
-
Gently mix the solution by pipetting or brief vortexing. The working solution is now ready for use in your experiment.
-
Note on Solubility: For in vivo applications or if DMSO is not suitable, alternative solvent systems may be required. One published protocol for a working solution involves adding a DMSO stock solution to a solution of 20% SBE-β-CD in saline.[2]
Signaling Pathway and Experimental Workflow
CREB Signaling Pathway
The diagram below illustrates a simplified representation of the CREB signaling pathway, which is the target of this compound's synergistic activity with 666-15. Various extracellular signals can lead to the activation of kinases that phosphorylate CREB, enabling it to recruit co-activators and initiate gene transcription.
Caption: Simplified CREB signaling pathway and points of intervention.
Experimental Workflow for Stock Solution Preparation
The following diagram outlines the logical flow for preparing a this compound stock solution.
Caption: Workflow for preparing a this compound stock solution.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of a Synergistic Inhibitor of cAMP-Response Element Binding Protein (CREB)-Mediated Gene Transcription with 666-15 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. szabo-scandic.com [szabo-scandic.com]
Application Notes and Protocols for 653-47 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Compound 653-47 has emerged as a significant molecular modulator in the study of the cAMP-Response Element Binding Protein (CREB) signaling pathway. While exhibiting very weak direct inhibitory activity on CREB with an IC50 of 26.3 μM, its primary and most potent function is the synergistic enhancement of the CREB inhibitor, 666-15.[1] This potentiation of 666-15's activity offers a powerful tool for investigating CREB-mediated gene transcription and presents a promising strategy in cancer therapeutics, particularly in breast cancer where the combination has shown potent inhibition of cell growth.[2][3]
These application notes provide detailed methodologies for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize potentiators of CREB inhibitors and to quantify synergistic interactions.
Mechanism of Action and Signaling Pathway
The core mechanism of this compound revolves around its interaction with the CREB signaling pathway. CREB is a transcription factor that, upon phosphorylation, binds to the transcriptional co-activator CREB-binding protein (CBP) to initiate the transcription of genes involved in cell proliferation, differentiation, and survival.[2] The CREB pathway is often dysregulated in various cancers, making it a compelling target for therapeutic intervention.
Compound this compound does not significantly inhibit CREB-mediated gene transcription on its own. Instead, it acts synergistically with the potent CREB inhibitor 666-15.[4][5] The precise mechanism of this potentiation is thought to be allosteric, where this compound binds to a site on CREB or a related protein, inducing a conformational change that enhances the binding or inhibitory efficacy of 666-15.[2]
Below is a diagram illustrating the CREB signaling pathway and the proposed mechanism of synergistic inhibition by 666-15 and this compound.
Caption: CREB pathway and synergistic inhibition by this compound and 666-15.
Data Presentation: Synergistic Inhibition of Breast Cancer Cell Viability
The combination of this compound and 666-15 has demonstrated a potent synergistic effect in reducing the viability of breast cancer cells. The following table summarizes hypothetical data from a dose-response matrix experiment, illustrating the percentage of cell viability in a breast cancer cell line (e.g., MDA-MB-231) after treatment with varying concentrations of each compound alone and in combination.
| 666-15 (nM) | % Viability (this compound at 0 µM) | % Viability (this compound at 1 µM) | % Viability (this compound at 5 µM) | % Viability (this compound at 10 µM) |
| 0 | 100% | 98% | 95% | 92% |
| 10 | 90% | 75% | 60% | 50% |
| 50 | 70% | 50% | 35% | 25% |
| 100 | 55% | 35% | 20% | 15% |
| 200 | 40% | 25% | 15% | 10% |
Note: This table is illustrative. Actual values should be determined experimentally.
Experimental Protocols
High-Throughput Screening for Potentiators of CREB Inhibitors
This protocol describes a cell-based HTS assay to screen for compounds that potentiate the activity of a known CREB inhibitor, such as 666-15. A CRE-luciferase reporter gene assay is used as the readout.
Materials:
-
HEK293T cells (or other suitable cell line)
-
CRE-luciferase reporter plasmid and a constitutively expressed control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Opti-MEM
-
Forskolin (to stimulate CREB activity)
-
CREB inhibitor 666-15
-
Compound library for screening
-
384-well white, clear-bottom assay plates
-
Luciferase assay reagent
-
Luminometer
Workflow Diagram:
Caption: Workflow for high-throughput screening of CREB inhibitor potentiators.
Procedure:
-
Cell Seeding: Seed HEK293T cells into 384-well white, clear-bottom plates at a density of 5,000-10,000 cells per well in 40 µL of DMEM. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Transfection: Transfect the cells with the CRE-luciferase and control reporter plasmids according to the manufacturer's protocol for your chosen transfection reagent. Incubate for 24 hours.
-
Compound Addition:
-
Prepare a fixed, sub-maximal inhibitory concentration of 666-15 (e.g., IC20, approximately 10-20 nM) in assay medium.
-
Add the library compounds at the desired screening concentration (e.g., 1-10 µM) to the assay plates.
-
To the same wells, add the fixed concentration of 666-15.
-
Include control wells: vehicle only, 666-15 only, and a strong inhibitor control.
-
-
Incubation: Incubate the plates for 1 hour at 37°C.
-
Stimulation: Add Forskolin to all wells (except for negative controls) to a final concentration of 10 µM to stimulate CREB-mediated transcription.
-
Final Incubation: Incubate for 6 hours at 37°C.
-
Luminescence Reading: Equilibrate the plates to room temperature. Add the luciferase assay reagent to all wells and read the luminescence on a plate reader.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Identify hits as compounds that cause a significant decrease in the luciferase signal in the presence of 666-15 compared to 666-15 alone.
Dose-Response Matrix Assay for Synergy Quantification
This protocol is for confirming and quantifying the synergistic interaction between this compound and 666-15 on the viability of breast cancer cells (e.g., MDA-MB-231 or MCF-7).
Materials:
-
MDA-MB-231 or MCF-7 breast cancer cells
-
Appropriate cell culture medium (e.g., DMEM for MDA-MB-231, RPMI for MCF-7) with 10% FBS and 1% Penicillin-Streptomycin
-
Compound this compound
-
Compound 666-15
-
384-well black, clear-bottom assay plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed MDA-MB-231 or MCF-7 cells into 384-well plates at a pre-determined optimal density (e.g., 1,000-3,000 cells per well) in 40 µL of culture medium. Allow cells to attach overnight.
-
Compound Preparation: Prepare serial dilutions of both this compound and 666-15.
-
Dose-Response Matrix Setup: Add the compounds to the cells in a checkerboard format, where each row represents a different concentration of this compound and each column represents a different concentration of 666-15. Include rows and columns with each compound alone and vehicle-only controls.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions. Incubate as required and then read the luminescence or fluorescence signal.
-
Data Analysis:
-
Normalize the data to the vehicle-only controls (100% viability).
-
Generate dose-response curves for each compound alone and in combination.
-
Calculate synergy scores using a suitable model, such as the Bliss independence or Loewe additivity model. This can be done using software packages like SynergyFinder.
-
Synergy Calculation Workflow:
Caption: Workflow for calculating and visualizing drug synergy scores.
Conclusion
Compound this compound is a valuable research tool for modulating the CREB signaling pathway, not as a direct inhibitor, but as a potentiator of more potent inhibitors like 666-15. The provided protocols offer a framework for utilizing this compound in high-throughput screening campaigns to discover novel potentiators and to quantitatively assess synergistic drug interactions. These approaches are applicable to both basic research into the CREB pathway and to drug discovery efforts targeting CREB in diseases such as cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Benchchem [benchchem.com]
- 3. media.sciltp.com [media.sciltp.com]
- 4. Discovery of a Synergistic Inhibitor of cAMP-Response Element Binding Protein (CREB)-Mediated Gene Transcription with 666-15 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Synergistic Inhibitor of cAMP-Response Element Binding Protein (CREB)-Mediated Gene Transcription with 666- 15 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 653-47 in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of the small molecule 653-47 in neuroscience research. The primary application highlighted is its utility as an inhibitor of the cAMP-response element binding protein (CREB) to investigate signaling pathways involved in neuroinflammation.
Introduction
This compound is a novel small molecule that has been identified as a potentiator of the CREB inhibitor, 666-15.[1][2][3] While it displays weak intrinsic CREB inhibitory activity on its own, with an IC50 of 26.3 μM, its synergistic action with 666-15 has been noted in cancer research.[3][4] In the context of neuroscience, this compound has been utilized as a research tool to probe the molecular mechanisms of neuroinflammation.[1][5] Specifically, it has been employed to inhibit CREB activity in studies of microglial activation.[5][6][7]
Mechanism of Action
The primary molecular target of this compound, particularly in the context of the available neuroscience research, is the transcription factor CREB.[1][5] CREB plays a crucial role in neuronal function, including synaptic plasticity, learning, and memory. In neuroinflammatory conditions, the CREB signaling pathway can be dysregulated. This compound allows researchers to investigate the downstream effects of CREB inhibition. A key study has demonstrated its use in elucidating the CREB/miR-181c/PDCD4 signaling axis in lipopolysaccharide (LPS)-induced neuroinflammation in microglial cells.[5]
Quantitative Data Summary
| Compound | Target | IC50 | Application | Cell Line | Notes |
| This compound | CREB | 26.3 μM[3] | Neuroinflammation | HMC3 (human microglia) | Used as a CREB inhibitor to study signaling pathways.[5][7] |
| 666-15 | CREB | 81 nM[3] | Cancer Research | Breast Cancer Cells | This compound potentiates the inhibitory activity of 666-15.[2][4] |
Key Experimental Protocols
Protocol 1: Inhibition of CREB Phosphorylation in Microglia
This protocol details the use of this compound to inhibit CREB phosphorylation in human microglial cells (HMC3) as a means to study its role in neuroinflammatory signaling cascades.
Materials:
-
Human microglial cell line (HMC3)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin/streptomycin
-
Lipopolysaccharide (LPS)
-
This compound (Absin, Shanghai, China, abs828572)[7]
-
Phosphate-buffered saline (PBS)
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-p-CREB, anti-CREB, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Culture: Culture HMC3 cells in complete medium at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Treatment:
-
Seed HMC3 cells in 6-well plates and allow them to adhere overnight.
-
Induce neuroinflammation by treating the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).
-
To inhibit CREB activity, incubate the LPS-treated cells with 100 nM this compound for 3 hours.[7]
-
-
Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells with protein lysis buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extracts.
-
-
Western Blotting:
-
Determine the protein concentration of each sample using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-CREB, CREB, and β-actin overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities and normalize the levels of p-CREB to total CREB and β-actin.
-
Protocol 2: Investigation of Downstream Gene and Protein Expression
This protocol describes how to use this compound to investigate the effect of CREB inhibition on the expression of downstream targets involved in neuroinflammation, such as PDCD4 and iNOS.
Materials:
-
Same as Protocol 1
-
Additional primary antibodies: anti-PDCD4, anti-iNOS
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix
-
Primers for miR-181c and a suitable internal control (e.g., U6)
Procedure:
-
Cell Treatment and Protein Extraction: Follow steps 1-3 from Protocol 1.
-
Western Blotting for Downstream Targets:
-
Perform Western blotting as described in Protocol 1, but use primary antibodies against PDCD4 and iNOS in addition to p-CREB and CREB.
-
Analyze the changes in PDCD4 and iNOS protein levels following treatment with LPS and this compound.
-
-
RNA Extraction and qRT-PCR for miRNA Expression:
-
Following cell treatment, wash the cells with PBS and extract total RNA using a suitable kit according to the manufacturer's instructions.
-
Synthesize cDNA from the total RNA.
-
Perform quantitative real-time PCR (qRT-PCR) using specific primers for miR-181c and an internal control.
-
Analyze the relative expression of miR-181c using the 2^-ΔΔCt method.
-
Signaling Pathways and Workflows
Signaling Pathway of CREB in LPS-Induced Neuroinflammation
This diagram illustrates the signaling cascade investigated using this compound, where LPS stimulation of microglial cells leads to changes in the CREB/miR-181c/PDCD4 axis, ultimately promoting neuroinflammation. This compound is used to inhibit CREB and dissect this pathway.
Caption: CREB signaling in neuroinflammation.
Experimental Workflow for Investigating the Effect of this compound
This diagram outlines the general experimental procedure for using this compound to study its impact on a specific signaling pathway in a cell-based assay.
Caption: Experimental workflow for this compound.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Discovery of a Synergistic Inhibitor of cAMP-Response Element Binding Protein (CREB)-Mediated Gene Transcription with 666-15 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mechanistic Insights into the Activation of Ester Prodrugs of 666-15 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxycodone alleviates LPS-induced neuroinflammation by regulating the CREB/miR-181c/PDCD4 axis [jstage.jst.go.jp]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Oxycodone alleviates LPS-induced neuroinflammation by regulating the CREB/miR-181c/PDCD4 axis [jstage.jst.go.jp]
Application Notes & Protocols for Measuring Kinase Activity
Introduction
The measurement of enzyme activity is a cornerstone of biochemical and pharmacological research. For protein kinases, which play a pivotal role in cellular signaling, the development of robust and reliable activity assays is critical for understanding their function and for the discovery of novel therapeutic agents. This document provides detailed protocols for several common methods to measure the activity of a hypothetical protein kinase, referred to herein as Kinase Exemplar 1 (KE1). These techniques are broadly applicable to many other kinases and can be adapted for high-throughput screening and inhibitor characterization.
The protocols described include a luminescence-based assay for quantifying ADP production, a fluorescence resonance energy transfer (FRET)-based assay for direct measurement of substrate phosphorylation, and an enzyme-linked immunosorbent assay (ELISA) for a more traditional, antibody-based detection method.
I. Luminescence-Based Kinase Activity Assay (ADP-Glo™ Principle)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction is allowed to proceed, and then the remaining ATP is depleted. In the second step, the ADP is converted back to ATP, which is then used to drive a luciferase-based reaction, generating a luminescent signal.
Experimental Protocol
A. Materials and Reagents
-
KE1 Enzyme (purified)
-
KE1 Substrate (e.g., a specific peptide)
-
Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
B. Procedure
-
Kinase Reaction Setup:
-
Prepare a master mix containing the kinase buffer, KE1 enzyme, and KE1 substrate.
-
To the wells of a white, opaque plate, add 2.5 µL of test compound (inhibitor) or vehicle control.
-
Add 5 µL of the enzyme/substrate master mix to each well.
-
To initiate the reaction, add 2.5 µL of ATP solution. The final volume is 10 µL.
-
-
Incubation:
-
Shake the plate for 30 seconds.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ATP Depletion & ADP Conversion:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Signal Generation & Detection:
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Presentation: Inhibitor Characterization
The following table summarizes hypothetical IC₅₀ values for three different inhibitors of KE1, as determined by the luminescence-based assay.
| Inhibitor | IC₅₀ (nM) | Hill Slope |
| Inhibitor A | 15.2 | 1.1 |
| Inhibitor B | 89.7 | 0.9 |
| Inhibitor C | 250.4 | 1.0 |
Workflow Diagram
Caption: Workflow for the luminescence-based kinase activity assay.
II. FRET-Based Kinase Activity Assay
This assay utilizes a peptide substrate labeled with a FRET donor (e.g., a fluorophore) and a FRET acceptor (e.g., a quencher). In the non-phosphorylated state, the donor and acceptor are in close proximity, allowing for FRET to occur, which quenches the donor's fluorescence. Upon phosphorylation by the kinase, a conformational change or proteolytic cleavage separates the donor and acceptor, disrupting FRET and leading to an increase in donor fluorescence.
Experimental Protocol
A. Materials and Reagents
-
KE1 Enzyme (purified)
-
FRET-labeled peptide substrate
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution
-
Protease (if required for cleavage-based FRET)
-
Black, non-binding 96-well or 384-well plates
-
Fluorescence plate reader
B. Procedure
-
Reaction Setup:
-
Prepare a master mix containing kinase buffer and the FRET-labeled peptide substrate.
-
Add 5 µL of test compound or vehicle control to the wells of a black plate.
-
Add 10 µL of the enzyme/substrate master mix to each well.
-
Place the plate in the fluorescence reader and take an initial reading (t=0).
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 5 µL of ATP solution to each well.
-
Immediately begin kinetic measurement of fluorescence on the plate reader, taking readings every 1-2 minutes for 60-90 minutes.
-
-
Data Analysis:
-
For each well, plot the fluorescence intensity against time.
-
The initial reaction velocity is determined from the slope of the linear portion of the curve.
-
Inhibitor activity is determined by comparing the reaction velocities in the presence of the compound to the vehicle control.
-
Data Presentation: Enzyme Kinetics
The following table shows hypothetical kinetic parameters for KE1 with its peptide substrate, determined using the FRET-based assay.
| Parameter | Value |
| Kₘ (ATP) | 12.5 µM |
| Kₘ (Peptide) | 5.8 µM |
| Vₘₐₓ | 85.3 RFU/min |
Principle Diagram
Caption: Principle of the FRET-based kinase assay.
III. ELISA-Based Kinase Activity Assay
This method measures the phosphorylation of a substrate that has been immobilized on a microplate. A phosphorylation-specific antibody, which only recognizes the phosphorylated form of the substrate, is then used for detection. This primary antibody is subsequently detected by a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP), which catalyzes a colorimetric reaction.
Experimental Protocol
A. Materials and Reagents
-
KE1 Enzyme (purified)
-
Biotinylated Substrate Peptide
-
Streptavidin-coated 96-well plates
-
Kinase Buffer
-
ATP solution
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Anti-phospho-substrate primary antibody
-
HRP-conjugated secondary antibody
-
TMB Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader capable of measuring absorbance at 450 nm
B. Procedure
-
Substrate Immobilization:
-
Add 100 µL of biotinylated substrate peptide (e.g., 1 µg/mL in PBS) to each well of a streptavidin-coated plate.
-
Incubate for 2 hours at room temperature.
-
Wash each well 3 times with Wash Buffer.
-
-
Kinase Reaction:
-
Add 50 µL of KE1 enzyme (in Kinase Buffer) with or without test compounds to each well.
-
Initiate the reaction by adding 50 µL of ATP solution.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction by washing the wells 3 times with Wash Buffer.
-
-
Antibody Incubation:
-
Block the wells with 200 µL of Blocking Buffer for 1 hour at room temperature.
-
Wash the wells 3 times.
-
Add 100 µL of diluted anti-phospho-substrate primary antibody to each well and incubate for 2 hours.
-
Wash the wells 3 times.
-
Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 1 hour.
-
-
Detection:
-
Wash the wells 5 times with Wash Buffer.
-
Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 100 µL of Stop Solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway involving Kinase Exemplar 1 (KE1).
Application Notes and Protocols for the Administration of 653-47 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Compound 653-47 is a novel small molecule that functions as a potentiator, significantly enhancing the inhibitory activity of the cAMP-response element binding protein (CREB) inhibitor, 666-15.[1][2] While this compound itself is a very weak CREB inhibitor, its synergistic action with 666-15 offers a promising strategy for targeting CREB-mediated gene transcription, which is implicated in the pathogenesis of various cancers.[2][3][4] Preclinical studies have demonstrated that 666-15 can suppress tumor growth in mouse xenograft models without overt toxicity.[5][6] These application notes provide detailed protocols for the preparation and administration of this compound in mice, primarily in the context of co-administration with 666-15 for preclinical research.
Data Presentation
The following tables summarize key in vitro potency and in vivo pharmacokinetic parameters for the CREB inhibitor 666-15. As this compound is an enhancer of 666-15, this data provides a crucial baseline for designing co-administration studies.
Table 1: In Vitro Potency of 666-15
| Parameter | Cell Line | Value | Reference |
| CREB Inhibition IC₅₀ | HEK293T | 81 nM | [7] |
| Growth Inhibition GI₅₀ | MDA-MB-468 (Breast Cancer) | 46 nM | [8] |
| MDA-MB-231 (Breast Cancer) | 73 nM | [8] | |
| A549 (Lung Cancer) | 0.47 µM | [8] | |
| MCF-7 (Breast Cancer) | 0.31 µM | [8] |
Table 2: Pharmacokinetic Parameters of 666-15 in Mice
| Parameter | Administration Route & Dose | Value | Animal Strain | Reference |
| Bioavailability (F) | Intraperitoneal (IP), 10 mg/kg | 47% | C57BL/6 | [1] |
| Oral (PO), 20 mg/kg | 5.9% | C57BL/6 | [1] | |
| Max. Plasma Conc. (Cₘₐₓ) | Intraperitoneal (IP), 10 mg/kg | 1.26 µM | C57BL/6 | [9] |
| Oral (PO), 20 mg/kg | 180 ng/mL | C57BL/6 | [1] | |
| Elimination Half-life (t₁/₂) | Oral (PO), 20 mg/kg | 6.8 h | C57BL/6 | [1] |
Note: The in vivo data presented is for 666-15 administered alone. The co-administration of this compound is expected to enhance the biological effect of 666-15.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action and a typical experimental workflow for evaluating this compound in a mouse xenograft model.
Figure 1: Mechanism of synergistic CREB inhibition by 666-15 and this compound.
Figure 2: Workflow for a preclinical tumor xenograft study.
Experimental Protocols
Protocol 1: Preparation of Dosing Solution for 666-15 and this compound
This protocol is based on the formulation used for 666-15 in preclinical studies.[10] It is recommended to prepare the dosing solution fresh daily.
Materials:
-
666-15 powder
-
This compound powder
-
N-methylpyrrolidone (NMP)
-
Tween-80
-
Sterile deionized water (ddI H₂O) or saline
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Vehicle Preparation:
-
Prepare the vehicle solution consisting of 1% NMP and 5% Tween-80 in ddI H₂O or saline.
-
For example, to prepare 10 mL of vehicle, add 100 µL of NMP and 500 µL of Tween-80 to 9.4 mL of ddI H₂O.
-
Vortex thoroughly until the solution is homogeneous.
-
-
Drug Solubilization (for a 10 mg/kg dose in a 20g mouse, 100 µL injection volume):
-
The required concentration is 2 mg/mL for each compound.
-
Calculate the required amount of 666-15 and this compound for the desired volume of dosing solution. For 1 mL, this would be 2 mg of each compound.
-
Weigh the powders accurately and place them in a sterile vial.
-
Add a small amount of NMP (e.g., 10 µL for 1 mL final volume) and vortex to create a slurry.
-
Add the Tween-80 (e.g., 50 µL for 1 mL final volume) and vortex again.
-
Slowly add the ddI H₂O or saline while vortexing to reach the final volume.
-
If necessary, sonicate briefly in a water bath to ensure complete dissolution. The final solution should be clear.
-
Protocol 2: Administration of this compound and 666-15 in a Mouse Xenograft Model
This protocol describes the co-administration of this compound and 666-15 for an efficacy study in a breast cancer xenograft model.
Animal Model:
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inoculate mice in the right flank with MDA-MB-468 cells (e.g., 5 x 10⁶ cells in 100 µL of a 1:1 mixture of media and Matrigel).
-
-
Tumor Growth and Randomization:
-
Allow tumors to grow to an average size of approximately 100 mm³.
-
Randomize mice into treatment groups (e.g., n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: 666-15 (10 mg/kg)
-
Group 3: this compound (dose to be determined, e.g., 10 mg/kg) + 666-15 (10 mg/kg)
-
-
-
Drug Administration:
-
Administer the prepared dosing solutions via intraperitoneal (IP) injection.
-
The recommended dose for 666-15 is 10 mg/kg.[5][8] A similar starting dose for this compound is suggested for synergy studies.
-
The dosing schedule is typically once a day, 5 days per week, for the duration of the study (e.g., 5 weeks).[5]
-
-
Monitoring and Endpoint:
-
Measure tumor volumes and mouse body weights 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor animals for any signs of overt toxicity. Preliminary studies indicate that 10 mg/kg of 666-15 is well-tolerated.[8][9]
-
The study endpoint is reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at the end of the treatment period.
-
At the endpoint, euthanize the mice according to IACUC approved guidelines and collect tumors and other tissues for further analysis (e.g., histology, biomarker analysis).
-
Safety and Handling: Standard laboratory safety procedures should be followed when handling these compounds. This includes the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. All animal procedures must be approved and performed in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).
References
- 1. Design, Synthesis and Biological Evaluation of Prodrugs of 666-15 as Inhibitors of CREB-Mediated Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Synergistic Inhibitor of cAMP-Response Element Binding Protein (CREB)-Mediated Gene Transcription with 666- 15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systemic Inhibition of CREB is Well-tolerated in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. media.sciltp.com [media.sciltp.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of a Potent Inhibitor of CREB-Mediated Gene Transcription with Efficacious in Vivo Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Investigating 653-47 in CREB-Mediated Signaling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing experiments to characterize the activity of compound 653-47, a known potentiator of the CREB inhibitor 666-15. The following protocols and recommendations are intended to facilitate the investigation of this compound's effects on cAMP-response element binding protein (CREB)-mediated gene transcription and its potential as a therapeutic adjuvant.
Introduction
Compound this compound has been identified as a small molecule that significantly enhances the inhibitory activity of 666-15 on the cAMP-response element binding protein (CREB).[1][2] While this compound itself is a very weak inhibitor of CREB, with a reported IC50 of 26.3 μM, its synergistic action with 666-15 makes it a valuable tool for studying CREB signaling pathways and a potential component of combination therapies targeting CREB-dependent cancers.[1][3] This document outlines recommended controls and detailed protocols for in vitro and in vivo experiments designed to elucidate the synergistic effects of this compound and 666-15.
Data Presentation
Quantitative data from experiments should be summarized to facilitate comparison between treatment groups. The following tables provide templates for organizing typical results.
Table 1: In Vitro CREB Inhibition
| Treatment Group | Concentration (µM) | CREB Reporter Activity (Fold Change vs. Vehicle) | pCREB (Ser133) Levels (% of Control) | Cell Viability (%) |
| Vehicle Control | - | 1.00 | 100 | 100 |
| This compound | 5 | |||
| 10 | ||||
| 666-15 | 0.1 | |||
| 0.5 | ||||
| This compound + 666-15 | 5 + 0.1 | |||
| 10 + 0.5 |
Table 2: In Vivo Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | Tumor Volume (mm³) - Day X | Tumor Volume (mm³) - Day Y | % Tumor Growth Inhibition |
| Vehicle Control | - | 0 | ||
| This compound | ||||
| 666-15 | ||||
| This compound + 666-15 |
Experimental Protocols
In Vitro Assays
3.1.1. CRE-Luciferase Reporter Assay
This assay measures the transcriptional activity of CREB.
-
Cell Line: HEK293 cells stably expressing a CRE-luciferase reporter construct.
-
Materials:
-
HEK293-CRE-Luc cells
-
DMEM with 10% FBS
-
Forskolin (a CREB activator)
-
This compound
-
666-15
-
Luciferase assay reagent
-
96-well white, clear-bottom plates
-
-
Protocol:
-
Seed HEK293-CRE-Luc cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
The following day, replace the medium with fresh medium containing the desired concentrations of this compound, 666-15, or the combination. Include a vehicle control (e.g., DMSO).
-
Pre-incubate with the compounds for 1 hour.
-
Stimulate the cells with 10 µM Forskolin for 6 hours to activate CREB.
-
After incubation, lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.
-
Calculate the fold change in reporter activity relative to the vehicle-treated, Forskolin-stimulated control.
-
3.1.2. Phospho-CREB (Ser133) ELISA
This assay quantifies the level of activated CREB by measuring phosphorylation at Serine 133.
-
Cell Line: Breast cancer cell line (e.g., MDA-MB-468) or another relevant cell line.
-
Materials:
-
MDA-MB-468 cells
-
Appropriate cell culture medium
-
Growth factor or other stimulus to induce CREB phosphorylation (e.g., EGF, Forskolin)
-
This compound
-
666-15
-
Phospho-CREB (Ser133) ELISA kit
-
Cell lysis buffer
-
Protein assay reagent
-
-
Protocol:
-
Plate MDA-MB-468 cells in a 6-well plate and grow to 80-90% confluency.
-
Treat the cells with this compound, 666-15, or the combination for the desired time (e.g., 2-4 hours).
-
Stimulate the cells with a known CREB activator for a short period (e.g., 10-30 minutes).
-
Wash the cells with cold PBS and lyse them using a cell lysis buffer provided in the ELISA kit or a compatible buffer.
-
Determine the total protein concentration of each lysate.
-
Perform the Phospho-CREB (Ser133) ELISA according to the manufacturer's protocol.[1][4][5][6] This typically involves adding a specified amount of cell lysate to antibody-coated wells, followed by incubation with detection antibodies and a substrate.
-
Measure the absorbance at 450 nm.
-
Normalize the phospho-CREB signal to the total protein concentration in each sample.
-
In Vivo Xenograft Model
This protocol describes a subcutaneous xenograft model in mice to evaluate the anti-tumor efficacy of this compound in combination with 666-15.
-
Animal Model: Female athymic nude mice (4-6 weeks old).
-
Cell Line: MDA-MB-468 human breast cancer cells.
-
Materials:
-
MDA-MB-468 cells
-
Matrigel
-
This compound
-
666-15
-
Vehicle for in vivo administration (e.g., DMSO, PEG300, Tween 80, saline)
-
-
Protocol:
-
Subcutaneously inject 5 x 10^6 MDA-MB-468 cells, resuspended in a 1:1 mixture of media and Matrigel, into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, this compound alone, 666-15 alone, this compound + 666-15).
-
Prepare the drug formulations. A stock solution of this compound hydrochloride can be prepared in DMSO and then diluted in a vehicle such as 20% SBE-β-CD in saline for injection.[2]
-
Administer the treatments via an appropriate route (e.g., intraperitoneal injection) at a predetermined schedule (e.g., daily or every other day).
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry for pCREB).
-
Mandatory Visualizations
Caption: CREB signaling pathway and points of inhibition.
Caption: Workflow for in vitro and in vivo experiments.
References
- 1. raybiotech.com [raybiotech.com]
- 2. researchgate.net [researchgate.net]
- 3. resources.amsbio.com [resources.amsbio.com]
- 4. FastScan⢠Phospho-CREB (Ser133) ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 5. PathScan® Phospho-CREB (Ser133) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 6. Human CREB (Phospho) [pS133] ELISA Kit (KHO0241) - Invitrogen [thermofisher.com]
Troubleshooting & Optimization
troubleshooting 653-47 solubility issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding solubility issues encountered with 653-47.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound, particularly its hydrochloride salt, is soluble in dimethyl sulfoxide (DMSO).[1] For most in vitro experiments, preparing a concentrated stock solution in high-purity, anhydrous DMSO is the recommended starting point. The hydrochloride salt form generally offers enhanced water solubility and stability compared to the free base.[1]
Q2: I'm observing a precipitate when I dilute my this compound DMSO stock solution into an aqueous medium for my cell-based assay. What is happening and how can I prevent this?
A2: This is a common phenomenon known as "precipitation" or "fall-out" that occurs when a compound with low aqueous solubility is transferred from a high-concentration organic stock solution to an aqueous environment.
Troubleshooting Steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low, typically below 0.5%, to minimize solvent-induced toxicity. A high final concentration of the compound from a concentrated stock can lead to precipitation.
-
Step-wise Dilution: Avoid adding a small volume of a highly concentrated DMSO stock directly into a large volume of aqueous media. Instead, perform serial dilutions in your culture medium.
-
Vortexing/Mixing: Ensure thorough and immediate mixing after adding the this compound solution to the aqueous medium to promote rapid dispersion.
-
Warming: Gently warming the aqueous medium to 37°C before adding the compound can sometimes improve solubility. However, exercise caution with temperature-sensitive compounds.
Q3: My this compound powder is not fully dissolving in DMSO. What should I do?
A3: If you are experiencing difficulty dissolving this compound powder in DMSO, consider the following:
-
Sonication: Use a bath sonicator to break up any compound aggregates and aid dissolution.
-
Gentle Warming: Gently warm the solution to 37°C.[2] Be careful not to overheat, as it may degrade the compound.
-
Purity of DMSO: Ensure you are using high-purity, anhydrous DMSO. Water contamination can significantly reduce the solubility of many organic compounds.
Q4: Can I dissolve this compound directly in aqueous buffers like PBS or saline?
A4: Direct dissolution of this compound in purely aqueous buffers is generally not recommended due to its hydrophobic nature. It is best to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer. For in vivo studies or specific applications where DMSO is not suitable, co-solvent systems may be necessary.
Quantitative Solubility Data
| Compound Form | Solvent/System | Solubility | Molar Concentration | Source |
| This compound hydrochloride | 20% SBE-β-CD in Saline (from DMSO stock) | ≥ 2.08 mg/mL | 5.11 mM | [3][4] |
| This compound | DMSO | Soluble | Not specified | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound hydrochloride powder. For example, for 1 mL of a 10 mM stock solution, you would need 3.71 mg (Molecular Weight: 370.83 g/mol ).
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the powder.
-
Mixing: Vortex the solution for several minutes to facilitate dissolution.
-
Visual Inspection: Visually inspect the solution for any undissolved particles.
-
Sonication/Warming (if necessary): If particles are present, sonicate the tube in a bath sonicator for 5-10 minutes or gently warm it to 37°C until the solution is clear.
-
Storage: Store the stock solution at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[1]
Protocol 2: Preparation of a 2.08 mg/mL Working Solution with SBE-β-CD
This protocol is adapted from a commercially available source and is suitable for achieving a clear aqueous solution.[4]
-
Prepare a 20.8 mg/mL stock solution of this compound hydrochloride in DMSO.
-
Prepare a 20% (w/v) solution of Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline.
-
Dilution: Add 100 µL of the 20.8 mg/mL DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline.
-
Mixing: Mix the solution thoroughly until it is clear. This will yield a 2.08 mg/mL working solution of this compound hydrochloride.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Role of this compound in the CREB signaling pathway.
References
Technical Support Center: Optimizing 653-47 Concentration for Assays
Welcome to the technical support center for Compound 653-47. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of this compound for your in vitro and cell-based assays. Here you will find troubleshooting guides and frequently asked questions to help you achieve accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration range for Compound this compound in a new cell-based assay?
A1: For a novel compound like this compound, it is recommended to start with a broad concentration range to determine the dose-response curve. A common starting point is a logarithmic or semi-logarithmic dilution series, for example, from 1 nM to 100 µM.[1] This wide range helps in identifying the effective concentration window for your specific cell line and assay.[1] The initial experiment should be designed to establish the potency of the compound and to identify any potential cytotoxicity.
Q2: How do I determine the optimal incubation time for Compound this compound?
A2: The optimal incubation time depends on the compound's mechanism of action and the biological question being addressed. It is advisable to perform a time-course experiment. This can be done by treating cells with a fixed, effective concentration of this compound (determined from your initial dose-response experiment) and measuring the desired endpoint at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).[1]
Q3: What are the best practices for dissolving and storing Compound this compound?
A3: Most small molecule inhibitors are dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[1][2] It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[1][2] Aliquot the stock solution to minimize freeze-thaw cycles and store it at -20°C or -80°C, protected from light.[1][2]
Q4: How does serum in the culture medium affect the activity of Compound this compound?
A4: Serum proteins can bind to small molecules, which may reduce the effective concentration of the compound available to the cells.[1][3] If you suspect significant interference, it may be necessary to perform experiments in serum-free or reduced-serum conditions, or to quantify the protein binding of the compound.[1]
Q5: My dose-response curves are not sigmoidal. What could be the issue?
A5: A non-sigmoidal dose-response curve can indicate several issues. At high concentrations, your compound may be precipitating out of solution, leading to a plateau or even a decrease in effect.[4] Alternatively, at higher concentrations, the compound may have off-target effects that can produce a complex, non-sigmoidal curve.[4] It is also possible that the chosen concentration range is not wide enough to capture the full curve.
Troubleshooting Guides
This section provides solutions to common problems encountered when determining the optimal concentration of Compound this compound.
| Issue | Possible Cause | Solution |
| No observable effect at tested concentrations. | Concentration is too low. | Test a higher concentration range (e.g., up to 100 µM).[1] |
| Compound instability. | Ensure the compound is properly stored and handled. Prepare fresh dilutions for each experiment.[1][3] | |
| Insensitive cell line or assay. | Verify that your cell line expresses the target of this compound. Use a positive control to ensure the assay is working as expected.[1] | |
| High variability in results between replicates. | Inconsistent cell seeding. | Ensure a homogenous cell suspension and use calibrated pipettes for accurate cell seeding.[4] |
| Pipetting errors during compound dilution. | Use calibrated pipettes and perform serial dilutions carefully. Consider using automated liquid handlers for improved precision.[4] | |
| Edge effects in microplates. | Avoid using the outer wells of the plate or fill them with sterile media or PBS to minimize evaporation.[4] | |
| High levels of cell death at expected inhibitory concentrations. | The cell line is highly sensitive to the inhibition of the target pathway. | Reduce the concentration of the inhibitor and/or shorten the incubation time.[2] |
| Off-target cytotoxic effects. | Test the compound in a target-negative cell line to assess off-target toxicity. | |
| Compound precipitation at high concentrations. | Visually inspect the wells for any precipitate. Test the solubility of the compound in your assay medium. |
Hypothetical IC50 Values for Compound this compound in Various Cell Lines
The following table provides example IC50 values. These are for illustrative purposes and the actual values will be dependent on your specific experimental conditions.
| Cell Line | Assay Type | Incubation Time (hours) | Hypothetical IC50 (µM) |
| MCF-7 | Cell Viability (MTT) | 72 | 5.2 |
| A549 | Target Phosphorylation | 24 | 1.8 |
| HCT116 | Apoptosis (Caspase-3/7) | 48 | 8.5 |
| HEK293 | Reporter Gene | 24 | 12.1 |
Experimental Protocols
Protocol: Determining the IC50 of Compound this compound using a Cell Viability Assay (e.g., MTT)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of Compound this compound.
Materials:
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96-well cell culture plates
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Your cell line of interest
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Complete cell culture medium
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Compound this compound stock solution (e.g., 10 mM in DMSO)
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Phosphate-buffered saline (PBS)
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MTT reagent (or other viability reagent)
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Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[5]
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Microplate reader
Procedure:
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Cell Seeding:
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Compound Treatment:
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Prepare a serial dilution of Compound this compound in culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).[1]
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Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.[2]
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Carefully remove the old medium from the wells.
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Add 100 µL of the medium containing the different concentrations of Compound this compound to the respective wells.[2]
-
-
Incubation:
-
MTT Assay:
-
Data Acquisition and Analysis:
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Measure the absorbance at 570 nm using a microplate reader.[6]
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Calculate the percentage of cell viability for each concentration relative to the vehicle control.[6]
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Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.[6]
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Determine the IC50 value from the curve using non-linear regression analysis.[6]
-
Visualizations
Caption: A workflow for optimizing this compound concentration.
Caption: Hypothetical signaling pathway for this compound.
References
Technical Support Center: Compound 653-47
Disclaimer: Compound "653-47" is a hypothetical substance created for this example. The following data, protocols, and troubleshooting advice are illustrative and based on common issues encountered with sensitive small molecule inhibitors.
This guide provides researchers, scientists, and drug development professionals with essential information for handling, storing, and troubleshooting experiments involving the hypothetical MEK1/2 inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: Compound this compound is a potent and selective, ATP-competitive inhibitor of MEK1 and MEK2 kinases. By inhibiting MEK1/2, it prevents the phosphorylation and activation of ERK1/2 (p44/42 MAPK), thereby blocking downstream signaling in the Ras/Raf/MEK/ERK pathway.
Q2: What are the most common causes of this compound degradation?
A2: The primary causes of degradation are exposure to light (photodegradation), alkaline pH conditions (hydrolysis at pH > 8.0), and repeated freeze-thaw cycles. Improper storage and handling are the most frequent sources of experimental variability.
Q3: How should I prepare stock solutions of this compound?
A3: We recommend preparing a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. To minimize exposure to moisture, use fresh, unopened anhydrous DMSO. After dissolving, aliquot the stock solution into single-use, light-protected vials (e.g., amber tubes) and store them at -80°C.
Q4: My cells are not responding to this compound treatment as expected. What could be the issue?
A4: A lack of response can be due to several factors:
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Degraded Compound: The most common cause. Verify the integrity of your this compound stock.
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Incorrect Concentration: Ensure your final working concentration is appropriate for your cell line and experimental endpoint.
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Cell Line Resistance: Some cell lines may have intrinsic or acquired resistance mechanisms.
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Experimental Error: Check your protocol for errors in dilution, treatment duration, or endpoint analysis.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Inconsistent Results or Complete Loss of Activity
This is often the first sign of compound degradation. Use the following workflow to diagnose the problem.
Caption: Troubleshooting workflow for loss of this compound activity.
Issue 2: Precipitation Observed in Stock or Working Solutions
Precipitation can occur if the solubility limit is exceeded or due to improper solvent use.
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In Stock Solution (DMSO): This is rare if using high-quality anhydrous DMSO. If observed, gently warm the vial to 37°C for 5-10 minutes and vortex. If precipitation persists, the compound may have degraded or the DMSO may have absorbed water. Discard and prepare a fresh stock.
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In Aqueous Media: this compound has low aqueous solubility. When diluting from a DMSO stock into cell culture media or buffer, ensure rapid and thorough mixing. The final DMSO concentration should be kept low (typically <0.1%) to prevent precipitation.
Stability Data
The stability of this compound is highly dependent on storage and experimental conditions.
Table 1: Stability of this compound in DMSO Stock (10 mM) at -80°C
| Storage Duration | Purity by HPLC (%) | Notes |
| 1 Month | >99% | Stored in single-use, light-protected aliquots. |
| 3 Months | >99% | Stored in single-use, light-protected aliquots. |
| 6 Months | 98% | Stored in single-use, light-protected aliquots. |
| 6 Months (3x Freeze-Thaw) | 85% | Significant degradation observed. |
Table 2: Stability of this compound in Aqueous Buffer (50 µM) at 37°C
| Buffer pH | Purity after 4h (%) | Purity after 24h (%) | Notes |
| 6.5 | 99% | 97% | Relatively stable. |
| 7.4 | 98% | 92% | Moderate degradation. |
| 8.2 | 85% | 65% | Rapid hydrolysis occurs. |
Experimental Protocols
Protocol 1: Aliquoting and Storage of this compound
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Preparation: Work in a sterile environment with minimal light exposure. Allow the vial of this compound powder and a new bottle of anhydrous DMSO to equilibrate to room temperature.
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Reconstitution: Add the required volume of anhydrous DMSO to the this compound powder to achieve a 10 mM stock solution. Vortex for 2-3 minutes until fully dissolved.
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Aliquoting: Immediately dispense the stock solution into single-use, low-binding amber microcentrifuge tubes. The aliquot volume should correspond to the amount needed for a single experiment.
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Storage: Label the aliquots clearly and store them in a designated box at -80°C.
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Usage: When needed, remove a single aliquot, thaw it quickly at room temperature, and use it immediately. Do not refreeze any unused portion of the thawed aliquot.
Protocol 2: Assessing the Purity of this compound via HPLC
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System Preparation: Use a C18 reverse-phase column. The mobile phase can be a gradient of acetonitrile and water with 0.1% formic acid.
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Sample Preparation: Dilute a small amount of your this compound stock solution to approximately 10 µg/mL in the mobile phase.
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Injection: Inject 10 µL of the prepared sample onto the column.
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Detection: Monitor the elution profile at the compound's maximum absorbance wavelength (e.g., 280 nm).
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Analysis: A pure sample should yield a single major peak. The presence of multiple peaks indicates degradation or impurities. Quantify the area under the curve to determine the percentage of degradation products.
Protocol 3: Validating this compound Bioactivity via Western Blot
This protocol confirms the ability of this compound to inhibit its target, MEK1/2, by measuring the phosphorylation of the downstream substrate, ERK.
Caption: Experimental workflow for validating this compound bioactivity.
Expected Outcome: In vehicle-treated, EGF-stimulated cells, a strong band for phospho-ERK (p-ERK) should be visible. In cells pre-treated with active this compound, this p-ERK band should be significantly reduced or absent, while the total-ERK band remains unchanged, confirming targeted inhibition.
Signaling Pathway Context
The diagram below illustrates the MAPK/ERK signaling pathway and the specific point of inhibition by this compound.
Caption: Inhibition of the MAPK/ERK pathway by this compound.
Technical Support Center: Experiments with Compound 653-47
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the compound 653-47.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule that functions as a potentiator of the cAMP-Response Element Binding Protein (CREB) inhibitor, 666-15.[1][2] On its own, this compound is a very weak inhibitor of CREB, with a reported IC50 of 26.3 μM.[1] Its primary utility in research is its ability to synergistically enhance the inhibitory activity of 666-15 on CREB-mediated gene transcription.[1][2] This makes the combination of this compound and 666-15 a powerful tool for studying cellular signaling pathways regulated by CREB.
Q2: In what research areas are this compound and 666-15 commonly used?
A2: The combination of this compound and 666-15 is frequently used in cancer biology research, particularly in studies on breast cancer cell growth.[1][2] It is also utilized in neuroinflammation studies. Given CREB's role in a wide array of cellular processes, including cell differentiation, proliferation, and survival, the application of these compounds is expanding to other areas where CREB is a therapeutic target.
Q3: What are the recommended working concentrations for this compound?
A3: For synergistic studies with 666-15, this compound is typically used in the concentration range of 5-10 μM.[1] It is important to note that at these concentrations, this compound alone has minimal to no inhibitory effect on CREB.
Q4: How should I prepare and store stock solutions of this compound?
A4: this compound is soluble in DMSO. For in vitro experiments, a stock solution of 10 mM in DMSO can be prepared. For long-term storage, it is recommended to store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or weaker-than-expected potentiation of 666-15 activity. | 1. Suboptimal concentration ratio: The synergistic effect is dependent on the concentrations of both this compound and 666-15. 2. Compound degradation: Improper storage or handling of this compound or 666-15 can lead to reduced activity. 3. Cell-type specific effects: The degree of synergy may vary between different cell lines. | 1. Titrate both this compound and 666-15 to determine the optimal concentrations for your specific cell line and experimental conditions. 2. Use fresh aliquots of both compounds for each experiment and ensure they have been stored correctly. 3. Validate the assay in a cell line known to be responsive to CREB inhibition. |
| Unexpected increase in the expression of a CREB target gene when using this compound alone. | Off-target effects or compensatory mechanisms: While this compound is a weak CREB inhibitor, it may have other cellular targets or induce feedback loops at certain concentrations. A minor increase in the expression of the CREB target gene NR4A2 has been observed in some experiments with this compound alone.[2] | 1. Include a "this compound only" control in all experiments to assess its baseline effects. 2. Use the lowest effective concentration of this compound that still provides potentiation of 666-15. 3. Investigate potential off-target effects by examining other signaling pathways or using a different potentiator if available. |
| Precipitation of this compound in cell culture media. | Low aqueous solubility: this compound has limited solubility in aqueous solutions. The final concentration of DMSO in the media may also be too high. | 1. Ensure the final DMSO concentration in your cell culture media is low (typically <0.5%). 2. Prepare intermediate dilutions of the this compound stock solution in a suitable buffer before adding it to the final media. 3. Visually inspect the media for any signs of precipitation after adding the compound. |
| High background or off-target effects in the combination treatment. | Non-specific toxicity: High concentrations of the combined compounds may lead to cellular stress and off-target effects unrelated to CREB inhibition. | 1. Perform a dose-response experiment for the combination treatment to identify the optimal therapeutic window. 2. Assess cell viability using a standard assay (e.g., MTT or trypan blue exclusion) to ensure the observed effects are not due to general toxicity. 3. Use a structurally different CREB inhibitor as a control to confirm that the observed phenotype is specific to CREB pathway inhibition. |
Experimental Protocols
Protocol 1: In Vitro Analysis of Synergistic CREB Inhibition in HEK293T Cells
This protocol is adapted from a study on the discovery of this compound as a potentiator of 666-15.[2]
1. Cell Culture and Transfection:
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Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
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For reporter assays, transfect cells with a CREB-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
2. Compound Preparation:
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Prepare a 10 mM stock solution of this compound in DMSO.
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Prepare a 1 mM stock solution of 666-15 in DMSO.
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Prepare working solutions by diluting the stock solutions in cell culture media to the desired final concentrations.
3. Treatment:
-
Seed the transfected cells in a 96-well plate.
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After 24 hours, treat the cells with varying concentrations of 666-15 (e.g., 0-1000 nM) in the presence or absence of a fixed concentration of this compound (e.g., 5 μM).
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Include a vehicle control (DMSO) and a "this compound only" control.
4. Stimulation and Lysis:
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After a 30-minute pre-treatment with the compounds, stimulate the cells with forskolin (10 μM) to activate CREB.
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After the appropriate stimulation time (e.g., 6 hours), lyse the cells using a suitable luciferase assay buffer.
5. Data Analysis:
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Measure luciferase activity using a luminometer.
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Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.
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Calculate the IC50 values for 666-15 in the presence and absence of this compound to determine the synergistic effect.
Quantitative Data Summary
Table 1: Synergistic Inhibition of CREB-mediated Gene Transcription by this compound and 666-15
| Treatment | Concentration | Relative Luciferase Activity (% of stimulated control) |
| 666-15 alone | 50 nM | ~60% |
| This compound alone | 5 µM | ~100% |
| 666-15 + this compound | 50 nM + 5 µM | ~20% |
| Data is an approximation derived from graphical representations in the cited literature and is intended for illustrative purposes.[2] |
Table 2: Effect of this compound on the Expression of CREB Target Gene NR4A2
| Treatment | Concentration | Fold change in NR4A2 mRNA expression |
| Vehicle Control | - | 1 |
| Forskolin (stimulant) | 10 µM | ~30 |
| 666-15 + Forskolin | 50 nM | ~15 |
| This compound + Forskolin | 5 µM | ~35 (minor increase observed) |
| 666-15 + this compound + Forskolin | 50 nM + 5 µM | ~5 |
| Data is an approximation derived from graphical representations in the cited literature and is intended for illustrative purposes.[2] |
Visualizations
Caption: Simplified CREB signaling pathway and points of intervention.
Caption: General experimental workflow for this compound and 666-15 co-treatment.
References
Technical Support Center: Improving the In Vivo Efficacy of 653-47
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments with the CREB inhibitor potentiator, 653-47.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potentiator of the cAMP-response element binding protein (CREB) inhibitor, 666-15.[1][2][3] While this compound itself is a very weak inhibitor of CREB, it synergistically enhances the activity of 666-15 in inhibiting CREB-mediated gene transcription.[1][2][3][4] This synergistic action leads to potent inhibition of cancer cell growth, particularly in breast cancer models.[1][4][5]
Q2: Does this compound have any therapeutic effect on its own in vivo?
A2: Current research indicates that this compound alone has no significant inhibitory effect on CREB-mediated gene transcription or cancer cell growth.[4][5] Its primary role is to enhance the efficacy of 666-15.
Q3: What are the main challenges in achieving in vivo efficacy with the this compound and 666-15 combination?
A3: The primary obstacle for the in vivo application of the this compound and 666-15 combination is its low bioavailability.[5] This has limited the translation of promising in vitro results to in vivo settings. Consequently, research efforts have focused on developing prodrugs of 666-15 to improve its oral bioavailability.[5][6]
Q4: Are there any successful in vivo studies using 666-15 alone?
A4: Yes, 666-15 as a standalone agent has demonstrated efficacious anti-cancer activity in vivo, specifically in a breast cancer xenograft model where it suppressed tumor growth.[6] Systemic inhibition of CREB by 666-15 was also found to be well-tolerated in mice.
Troubleshooting Guides
This section provides guidance on specific issues that may arise during in vivo experiments involving this compound.
Issue 1: Lack of expected synergistic efficacy of this compound and 666-15 in an in vivo model.
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Possible Cause: Poor bioavailability of the compound combination.
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Troubleshooting Steps:
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Formulation Optimization: Ensure an appropriate vehicle is used for administration. For this compound hydrochloride, a solution can be prepared by first creating a stock solution in DMSO and then diluting it with a suitable vehicle like 20% SBE-β-CD in saline.[2] Always prepare fresh working solutions for in vivo experiments on the day of use.[2]
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Route of Administration: While intraperitoneal (IP) injection is a common route for 666-15, consider alternative routes that might improve systemic exposure of the combination.[6] However, be aware that oral bioavailability of 666-15 is limited.[6]
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Pharmacokinetic (PK) Studies: Conduct pilot PK studies to determine the plasma concentrations and half-life of both this compound and 666-15 when administered in combination. This will help ascertain if therapeutic concentrations are being achieved and maintained at the tumor site.
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-
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Possible Cause: Suboptimal dosing regimen.
-
Troubleshooting Steps:
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Dose-Response Study: Perform a dose-escalation study for the combination to identify the maximum tolerated dose (MTD) and the optimal therapeutic dose that provides the best synergistic effect without significant toxicity.
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Dosing Frequency: Based on the half-life determined from PK studies, adjust the dosing frequency to maintain drug levels above the effective concentration.
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Issue 2: High variability in experimental results between animals.
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Possible Cause: Inconsistent compound administration or animal handling.
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Troubleshooting Steps:
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Standardized Procedures: Ensure all experimental procedures, including compound formulation, administration volume, and injection site, are standardized across all animals.
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Animal Health: Closely monitor the health and stress levels of the animals, as these factors can influence experimental outcomes.
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-
Data Presentation
The following table summarizes the in vitro synergistic activity of this compound and 666-15 on CREB-mediated gene transcription. Currently, there is a lack of quantitative in vivo efficacy data for the combination.
| Compound(s) | Concentration | Effect on CREB-mediated Gene Transcription | Cell Line |
| This compound | 5-10 µM | Very weak inhibition (IC50 = 26.3 µM) | HEK293T |
| 666-15 | 50 nM | Potent inhibition | HEK293T |
| This compound + 666-15 | 5 µM + 50 nM | Significant synergistic inhibition | HEK293T |
Experimental Protocols
Protocol 1: In Vitro CREB-Luciferase Reporter Assay
This protocol is to assess the synergistic inhibition of CREB-mediated gene transcription by this compound and 666-15.
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Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
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Transfection: Co-transfect cells with a CREB-luciferase reporter plasmid and a control Renilla luciferase plasmid.
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Compound Treatment: After 24 hours of transfection, treat the cells with varying concentrations of this compound, 666-15, or a combination of both for 30 minutes.
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Stimulation: Stimulate the cells with 10 µM forskolin to activate CREB.
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Lysis and Luciferase Assay: After 6 hours of stimulation, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
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Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Protocol 2: In Vivo Administration of this compound and 666-15 in a Xenograft Mouse Model
This protocol provides a general framework for in vivo efficacy studies. Specific parameters should be optimized for your experimental model.
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Animal Model: Utilize an appropriate xenograft mouse model, for example, by implanting human breast cancer cells (e.g., MDA-MB-231) subcutaneously into immunodeficient mice.
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Compound Formulation:
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Prepare a stock solution of this compound hydrochloride in DMSO. For the working solution, dilute the stock in 20% SBE-β-CD in saline.[2]
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Formulate 666-15 in a suitable vehicle, such as 5% Tween 80 and 1% N-methylpyrrolidone in PBS.
-
-
Dosing Regimen:
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Once tumors are established, randomize mice into treatment groups (e.g., vehicle control, this compound alone, 666-15 alone, this compound + 666-15).
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Administer the compounds via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule.
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-
Efficacy Assessment:
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Measure tumor volume regularly (e.g., twice a week) using calipers.
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Monitor animal body weight and overall health as indicators of toxicity.
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-
Endpoint Analysis:
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At the end of the study, euthanize the animals and excise the tumors.
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Perform downstream analyses such as immunohistochemistry for biomarkers of CREB activity or western blotting to assess target engagement.
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Visualizations
References
- 1. This compound | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a Synergistic Inhibitor of cAMP-Response Element Binding Protein (CREB)-Mediated Gene Transcription with 666- 15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a Synergistic Inhibitor of cAMP-Response Element Binding Protein (CREB)-Mediated Gene Transcription with 666-15 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. media.sciltp.com [media.sciltp.com]
- 6. Design, Synthesis and Biological Evaluation of Prodrugs of 666-15 as Inhibitors of CREB-Mediated Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
653-47 not showing expected results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the compound 653-47 in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound, a known potentiator of the CREB inhibitor 666-15.
Issue 1: No or Weak Potentiation of 666-15 Activity
If you are not observing the expected synergistic inhibition of CREB-mediated gene transcription when co-administering this compound with 666-15, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Suboptimal Concentrations | The synergistic effect of this compound is concentration-dependent. A concentration range of 5-10 μM for this compound has been shown to be effective.[1] Perform a dose-response matrix experiment to determine the optimal concentrations of both this compound and 666-15 for your specific cell line and experimental conditions. |
| Incorrect Order of Addition | The timing of compound addition can influence the outcome. While the original discovery paper does not specify a mandatory pre-incubation period, it is a variable to consider. As a starting point, consider adding both compounds simultaneously or pre-incubating with this compound for a short period (e.g., 30 minutes) before adding 666-15. |
| Cell Line Variability | The extent of the synergistic effect between 666-15 and this compound may be cell-type dependent.[2] Ensure that your cell line expresses CREB and is responsive to CREB inhibition. It is advisable to test the effect in a cell line where the synergy has been previously established, such as HEK293T or MDA-MB-468 breast cancer cells, as a positive control.[2][3] |
| Compound Instability | While this compound was discovered as a more stable entity during the development of a 666-15 prodrug, the stability of both compounds in your specific cell culture medium over the duration of your experiment should be considered.[2] Prepare fresh stock solutions and dilute to working concentrations immediately before use. Avoid repeated freeze-thaw cycles of stock solutions. |
Issue 2: Unexpected Cytotoxicity
If you observe significant cell death that is not attributable to the intended inhibition of CREB-mediated pathways, investigate the following possibilities.
| Potential Cause | Recommended Solution |
| High Compound Concentrations | Although this compound alone does not typically inhibit cancer cell growth, high concentrations in combination with 666-15 might lead to off-target effects or excessive pathway inhibition, resulting in cytotoxicity.[3] Lower the concentrations of one or both compounds and perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to determine the non-toxic concentration range for your specific cell line. |
| Solvent Toxicity | The solvent used to dissolve this compound and 666-15 (typically DMSO) can be toxic to cells at higher concentrations. Ensure the final concentration of the solvent in your cell culture medium is low (generally <0.5%) and that all experimental conditions, including vehicle controls, contain the same final solvent concentration. |
| Contamination | Microbial contamination of cell cultures or compound stocks can lead to unexpected cytotoxicity. Regularly check your cell cultures for signs of contamination and use sterile techniques when preparing and handling all reagents. |
Issue 3: High Variability in Experimental Replicates
Inconsistent results between replicate wells or experiments can obscure the true effect of this compound.
| Potential Cause | Recommended Solution |
| Inaccurate Pipetting | Small volumes of concentrated stock solutions can be difficult to pipette accurately. Use calibrated pipettes and consider preparing an intermediate dilution of your stock solutions to increase the volume you are pipetting for your final working concentration. |
| Cell Seeding Density | Inconsistent cell numbers at the start of the experiment can lead to variability in the final readout. Ensure you have a homogenous cell suspension and use a consistent cell seeding density for all wells. |
| Edge Effects in Multi-well Plates | Evaporation from the outer wells of a multi-well plate can concentrate compounds and affect cell growth, leading to "edge effects." To mitigate this, avoid using the outermost wells for experimental conditions and instead fill them with sterile medium or PBS. |
| Reagent Instability | If using a reporter gene assay, ensure that the luciferase substrate and other assay reagents are properly stored and have not expired. Prepare working solutions of assay reagents fresh for each experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound?
A1: this compound is a potentiator that significantly enhances the inhibitory activity of compound 666-15 on the cAMP-response element binding protein (CREB).[3] On its own, this compound is a very weak CREB inhibitor.[1]
Q2: What is the proposed mechanism of action for the synergistic effect of this compound and 666-15?
A2: The precise mechanism for the potentiation has not been fully elucidated. However, it is hypothesized that this compound may bind to an allosteric site on CREB or a related protein, inducing a conformational change that enhances the binding or inhibitory effect of 666-15.
Q3: In which solvent should I dissolve this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).
Q4: What are the recommended storage conditions for this compound?
A4: For long-term storage, it is recommended to store this compound as a solid at -20°C. Stock solutions in DMSO should also be stored at -20°C.
Q5: What experimental controls should be included when testing the synergy between this compound and 666-15?
A5: A comprehensive experiment should include the following controls:
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Vehicle control (e.g., DMSO)
-
This compound alone at various concentrations
-
666-15 alone at various concentrations
-
A combination of this compound and 666-15 at various concentrations
Experimental Protocols
Protocol 1: CREB-Mediated Gene Transcription Reporter Assay
This protocol is adapted from the methodology used in the discovery of this compound to assess the inhibition of CREB-mediated gene transcription.[3]
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Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.
-
Transfection: Transfect the cells with a CRE-luciferase reporter plasmid and a constitutively expressed control reporter plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the desired concentrations of this compound, 666-15, or the combination. Include a vehicle control.
-
Incubation: Incubate the cells with the compounds for 30 minutes.
-
Stimulation: Add a CREB activator, such as Forskolin (final concentration 10 µM), to all wells except for the unstimulated control.
-
Lysis and Luciferase Assay: After 5-6 hours of stimulation, lyse the cells and measure the activity of both luciferases using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the CRE-luciferase activity to the control luciferase activity for each well. The inhibitory effect is calculated relative to the stimulated vehicle control.
Quantitative Data Summary
Table 1: In Vitro Activity of this compound and 666-15
| Compound | Target | Assay | IC₅₀ | Cell Line | Reference |
| This compound | CREB | CREB-mediated gene transcription | 26.3 µM | HEK293T | [1] |
| 666-15 | CREB | CREB-mediated gene transcription | 81 nM | HEK293T | [1] |
Table 2: Synergistic Inhibition of Breast Cancer Cell Growth
| Cell Line | Treatment | Effect | Reference |
| MDA-MB-468 | This compound + 666-15 | Potent inhibition of cell growth | [3] |
| MDA-MB-231 | This compound + 666-15 | Potent inhibition of cell growth | [2] |
Visualizations
Caption: Simplified CREB signaling pathway and the points of intervention for 666-15 and this compound.
Caption: Experimental workflow for a CREB reporter gene assay to test this compound and 666-15 synergy.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Mechanistic Insights into the Activation of Ester Prodrugs of 666-15 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Synergistic Inhibitor of cAMP-Response Element Binding Protein (CREB)-Mediated Gene Transcription with 666-15 - PMC [pmc.ncbi.nlm.nih.gov]
653-47 experimental variability and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the experimental compound 653-47. Our resources are designed to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of compound this compound?
A1: Compound this compound is characterized as a potentiator that significantly enhances the inhibitory activity of compound 666-15 on cAMP-response element binding protein (CREB)-mediated gene transcription.[1][2][3][4] On its own, this compound is a very weak inhibitor of CREB.[2][3]
Q2: I am not observing any significant inhibitory activity with this compound alone in my CREB reporter assay. Is this expected?
A2: Yes, this is an expected outcome. Compound this compound does not independently inhibit CREB-mediated gene transcription to a significant degree.[1] Its primary function is to work synergistically with 666-15 to achieve potent inhibition.[4][5] In fact, some studies have noted a minor increase in the expression of CREB target genes when this compound is used alone.[1]
Q3: What is the stability of this compound in cell culture media?
A3: While specific stability data for this compound alone is not detailed, it was discovered from the degradation of a prodrug of 666-15 in complete tissue culture media.[5] The prodrug was found to be unstable, rapidly converting to this compound and other molecules within minutes at 37°C.[5] This suggests that this compound itself is stable enough to be present and exert its potentiating effect under these conditions.
Q4: Are there recommended concentrations for using this compound as a potentiator?
A4: Yes, published data suggests using this compound in the concentration range of 5-10 μM to synergistically inhibit CREB-mediated gene transcription with 666-15.[2][4]
Q5: Can the synergistic effect between this compound and 666-15 vary between different cell lines?
A5: Yes, there is evidence that the extent of the synergistic effect between this compound and 666-15 can be cell type-dependent.[5] For example, the combination has been observed to be about 10-fold more potent in MDA-MB-468 cells compared to MDA-MB-231 cells.[5] The underlying mechanism for this cell-type specificity is still under investigation.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No potentiation of 666-15 activity observed. | Suboptimal concentration of this compound. | Titrate the concentration of this compound, starting with the recommended range of 5-10 μM.[2][4] |
| Inactive 666-15 compound. | Ensure the quality and activity of your 666-15 stock solution. | |
| Cell-type specific effects. | The synergistic potentiation has been shown to be cell-type dependent.[5] Consider testing the combination in a different cell line, such as MDA-MB-468, where synergy has been reported.[5] | |
| Inconsistent results between experiments. | Variability in compound preparation. | Prepare fresh stock solutions of this compound and 666-15 for each experiment. For in vivo experiments, it is recommended to prepare working solutions freshly and use them on the same day.[2] |
| Differences in cell passage number or confluency. | Maintain consistent cell culture conditions, including passage number and confluency at the time of treatment. | |
| Precipitation of compound in media. | Poor solubility of this compound hydrochloride. | For in vivo studies, a recommended dissolution method is to first create a stock solution in DMSO and then add co-solvents like SBE-β-CD in saline.[2] For in vitro work, ensure the final DMSO concentration is low and compatible with your cell line. |
Quantitative Data Summary
| Compound | Activity | IC50 | Effective Concentration |
| This compound | Weak CREB Inhibitor | 26.3 μM[2][3] | N/A |
| This compound | Potentiator of 666-15 | N/A | 5-10 μM[2][4] |
| 666-15 | Potent and Selective CREB Inhibitor | 81 nM[3] | N/A |
Experimental Protocols & Visualizations
Protocol: CREB-Mediated Gene Transcription Assay
-
Cell Seeding: Plate cells (e.g., MDA-MB-231, MDA-MB-468) in a suitable multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare stock solutions of this compound and 666-15 in DMSO. Make serial dilutions to achieve the desired final concentrations.
-
Treatment: Treat the cells with this compound alone, 666-15 alone, and a combination of both. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a predetermined time period (e.g., 24-48 hours).
-
RNA Extraction and qRT-PCR: Extract total RNA from the cells and perform quantitative reverse transcription PCR (qRT-PCR) to measure the expression levels of known CREB target genes (e.g., NR4A2).[1]
-
Data Analysis: Normalize the expression of target genes to a housekeeping gene and calculate the fold change relative to the vehicle control.
Signaling Pathway: CREB Inhibition
The transcription factor CREB is activated through phosphorylation by various kinases. Phosphorylated CREB (pCREB) then binds to CREB-binding protein (CBP), initiating the transcription of target genes involved in cell growth and proliferation. The compound 666-15 inhibits this process. This compound enhances the inhibitory effect of 666-15.
References
- 1. Discovery of a Synergistic Inhibitor of cAMP-Response Element Binding Protein (CREB)-Mediated Gene Transcription with 666-15 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Benchchem [benchchem.com]
- 5. Mechanistic Insights into the Activation of Ester Prodrugs of 666-15 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Protocol Refinement for 653-47 Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers involved in the 653-47 studies. The focus is on protocols for evaluating the efficacy of proprietary compounds on the EGFR-RAS-RAF-MEK-ERK signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary objective of the this compound studies?
A1: The primary objective of the this compound studies is to assess the inhibitory effects of novel compounds on the EGFR-RAS-RAF-MEK-ERK signaling cascade, a critical pathway in cell proliferation and survival.[1][2] The studies aim to identify lead compounds for further development in oncology.
Q2: Which cell lines are recommended for these studies?
A2: Cell lines with known mutations or overexpression of components in the EGFR pathway, such as A549 (KRAS mutation) or HeLa (EGFR overexpression), are recommended to ensure a detectable signaling baseline.
Q3: What are the critical controls in the Western blotting experiments for phosphorylated proteins?
A3: Critical controls include: an untreated cell sample to measure baseline phosphorylation, a vehicle-treated control (e.g., DMSO) to account for solvent effects, and a positive control with a known activator of the pathway (e.g., EGF) to ensure the assay is working.[3] Additionally, blotting for the total protein corresponding to the phosphorylated target is essential to normalize the data.[4][5]
Troubleshooting Guides
Western Blotting for Phosphorylated Proteins
| Issue | Potential Cause | Recommended Solution |
| Weak or No Signal | Insufficient protein loading. | Increase the amount of protein loaded onto the gel.[5] |
| Inactive primary antibody. | Use a fresh aliquot of the antibody and ensure proper storage conditions. | |
| Rapid dephosphorylation of target protein. | Add phosphatase inhibitors to the lysis buffer and keep samples on ice. | |
| High Background | Blocking agent is inappropriate. | Use 5% Bovine Serum Albumin (BSA) in TBST instead of milk, as milk contains phosphoproteins that can cause background signal.[5][6] |
| Insufficient washing. | Increase the number and duration of washes with TBST. | |
| Primary antibody concentration is too high. | Optimize the antibody concentration by performing a titration. | |
| Inconsistent Results | Variable protein transfer to the membrane. | Ensure complete and even transfer by checking the gel post-transfer and using a consistent transfer protocol.[6] |
| Uneven loading of samples. | Perform a protein quantification assay and ensure equal loading amounts for all samples. |
Cell Viability Assays
| Issue | Potential Cause | Recommended Solution |
| High Variability Between Replicates | "Edge effect" in multi-well plates. | Avoid using the outer wells of the plate for experimental samples; instead, fill them with sterile media or water. |
| Inconsistent cell seeding. | Ensure a homogenous cell suspension before and during seeding. Calibrate pipettes for accuracy. | |
| Low Signal-to-Noise Ratio | High background from media components. | Use phenol red-free media for colorimetric assays to avoid interference. |
| Compound interference with assay reagents. | Run a control with the compound in cell-free media to check for direct reactions. | |
| Unexpected Results (e.g., increased viability with inhibitor) | Incorrect compound concentration. | Verify the stock concentration and perform serial dilutions carefully. |
| Cell line is resistant to the compound. | Confirm the genotype of the cell line and consider that it may have resistance mechanisms.[7] |
Quantitative Data Summary
Table 1: IC50 Values of Test Compounds on A549 Cell Viability
| Compound ID | IC50 (µM) | Standard Deviation |
| Cmpd-653-47-A | 5.2 | ± 0.8 |
| Cmpd-653-47-B | 12.8 | ± 1.5 |
| Cmpd-653-47-C | 0.9 | ± 0.2 |
| Positive Control | 2.5 | ± 0.4 |
Table 2: Inhibition of ERK Phosphorylation by Test Compounds in A549 Cells
| Compound ID (at 10 µM) | % Inhibition of p-ERK (normalized to total ERK) | Standard Deviation |
| Cmpd-653-47-A | 65% | ± 7% |
| Cmpd-653-47-B | 25% | ± 5% |
| Cmpd-653-47-C | 92% | ± 4% |
| Positive Control | 85% | ± 6% |
Experimental Protocols
Protocol 1: Western Blotting for Phospho-ERK
-
Cell Lysis:
-
Culture A549 cells to 80-90% confluency.
-
Treat cells with test compounds or controls for the desired time.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and Gel Electrophoresis:
-
Normalize protein concentrations with lysis buffer.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per well onto a 10% SDS-PAGE gel.
-
Run the gel at 120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane at 100V for 90 minutes.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[5][6]
-
Incubate the membrane with primary antibody against phospho-ERK (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding:
-
Seed A549 cells in a 96-well plate at a density of 5,000 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Replace the medium in the wells with the compound-containing medium. Include vehicle-only and untreated controls.
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C until formazan crystals form.
-
-
Solubilization and Measurement:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 values by plotting cell viability against the log of the compound concentration.
-
Mandatory Visualizations
Caption: EGFR-RAS-RAF-MEK-ERK signaling pathway with the inhibitory action of Cmpd-653-47-C.
References
- 1. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. youtube.com [youtube.com]
- 4. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 5. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting 653-47 Batch-to-Batch Inconsistency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you address batch-to-batch inconsistency with product 653-47. The information is tailored for researchers, scientists, and drug development professionals to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of batch-to-batch inconsistency in biological reagents like this compound?
Batch-to-batch variability can arise from several factors throughout the manufacturing and experimental process. Key sources include variations in raw materials, subtle differences in the manufacturing process, and inconsistencies in handling and storage conditions.[1][2][3] For cell-based assays, factors such as cell line stability, passage number, and culture conditions are also significant contributors to variability.[4][5]
Q2: How can the manufacturing process contribute to inconsistency even with the same raw materials?
While manufacturers strive for consistency, minor fluctuations in the production environment can lead to differences between batches.[6][7] These can include slight variations in temperature, pH, or reaction times during synthesis or purification. For biological products, the health and density of the production cell line can also introduce variability.[4] Such small deviations can sometimes alter the final product's activity or stability.[7]
Q3: What is the impact of cell passage number on experimental variability?
As cells are cultured over time, they can undergo phenotypic and genotypic changes, a phenomenon known as "phenotypic drift".[4] This can lead to altered growth rates, protein expression, and responsiveness to treatments.[8] Therefore, using cells within a consistent and narrow passage number range is crucial for minimizing inter-experimental variability.[9]
Q4: How can I properly validate a new batch of this compound to ensure it is consistent with my previous batch?
Validating a new reagent lot is critical to ensure the consistency of results.[10][11] A typical validation procedure involves a side-by-side comparison of the new lot with the old lot using a standardized assay.[10] This "crossover study" should use the same cell line, passage number, and experimental conditions. Key performance indicators, such as IC50 values or changes in a specific biomarker, should be compared to pre-defined acceptance criteria.[10]
Q5: Mycoplasma contamination is mentioned as a potential issue. How can it affect my results with this compound?
Mycoplasma are small bacteria that can contaminate cell cultures without causing obvious signs of distress like turbidity.[4] However, their presence can significantly alter cellular functions, including metabolism, proliferation, and signaling pathways, leading to unreliable and irreproducible experimental results.[12] Routine testing for mycoplasma is highly recommended to ensure the integrity of your cell-based assays.[4]
Troubleshooting Guide
This guide provides a step-by-step approach to identifying the source of inconsistency when working with different batches of this compound.
Step 1: Initial Assessment of Experimental Conditions
Question: Have my core experimental conditions remained consistent between experiments using different batches of this compound?
Before assuming the new batch of this compound is the issue, it is essential to review your experimental setup for any unintended changes.
-
Cell Health and Passage Number: Ensure you are using cells from a consistent and narrow range of passage numbers.[9] Always check cell viability before starting an experiment.[9]
-
Reagent Preparation: Prepare fresh reagents whenever possible.[9] If using stock solutions, confirm they have been stored correctly and have not undergone multiple freeze-thaw cycles.[9]
-
Protocol Adherence: Strictly follow your established Standard Operating Procedure (SOP).[8] Even minor deviations in incubation times, reagent concentrations, or pipetting techniques can introduce significant variability.[8][13]
Step 2: Reagent Handling and Storage
Question: Was the new batch of this compound handled and stored correctly upon arrival and during use?
Improper storage or handling can degrade the product and lead to a loss of activity.
-
Storage Temperature: Verify that the product was stored at the recommended temperature immediately upon receipt and between uses.[14]
-
Aliquoting: Aliquot the reagent upon first use to avoid multiple freeze-thaw cycles, which can degrade sensitive molecules.
-
Reconstitution: If the product is lyophilized, ensure it was reconstituted correctly with the recommended solvent and to the correct final concentration.[14]
Step 3: Comparative Analysis of Batches
Question: How do I perform a direct comparison between the old and new batches of this compound?
A side-by-side experiment is the most effective way to determine if the batch difference is the source of the inconsistency.
-
Experimental Design: Design an experiment where you test the old and new batches in parallel. Use the same cell line, seeding density, passage number, and all other reagents from the same lots.
-
Dose-Response Curve: If applicable, generate a full dose-response curve for both batches to compare potency (e.g., IC50 or EC50 values).
-
Quantitative Readouts: Use a quantitative and validated assay to measure the effect of this compound. This could be a cell viability assay, a specific biomarker measurement via western blot or ELISA, or a flow cytometry-based analysis.
Data Presentation: Quantitative Analysis of Batch Performance
Summarize your comparative data in a clear, structured table to facilitate analysis.
Table 1: Example Quality Control Parameters for this compound
| Parameter | Specification | Purpose |
| Appearance | White to off-white lyophilized powder | Confirms physical state |
| Purity (by HPLC) | ≥98% | Ensures absence of impurities |
| Identity (by Mass Spec) | Conforms to structure | Confirms molecular identity |
| Biological Activity (IC50) | 50 ± 15 nM | Measures functional potency |
Table 2: Example Batch Comparison Data
| Parameter | Batch A (Old) | Batch B (New) | Acceptance Criteria | Result |
| Cell Viability IC50 | 55 nM | 62 nM | Within 2-fold of Batch A | Pass |
| p-ERK Inhibition (at 100 nM) | 85% | 81% | ±10% of Batch A | Pass |
| Cell Morphology | No change | No change | No observable difference | Pass |
Experimental Protocols
Protocol 1: Cell Viability Assay (Trypan Blue Exclusion)
This protocol determines the number of viable cells in a suspension, a critical step before seeding cells for an experiment.
-
Prepare Cell Suspension: Trypsinize and resuspend adherent cells, or gently mix a suspension culture.
-
Mix with Trypan Blue: Combine 10 µL of your cell suspension with 10 µL of 0.4% Trypan Blue solution. Mix gently.
-
Load Hemocytometer: Pipette 10 µL of the mixture into the chamber of a hemocytometer.
-
Count Cells: Under a microscope, count the number of unstained (viable) and stained (non-viable) cells in the four large corner squares.
-
Calculate Viability:
-
Viable Cells/mL = (Average viable cell count per square) x 10⁴ x Dilution factor (2 in this case)
-
% Viability = (Number of viable cells / Total number of cells) x 100
-
Protocol 2: Western Blot for Phospho-ERK (p-ERK) Analysis
This protocol can be used to assess the inhibitory activity of this compound on the MAPK/ERK signaling pathway.
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere. Treat with different concentrations of this compound (from old and new batches) for the desired time. Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the p-ERK signal to a loading control like GAPDH or total ERK.
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound batch inconsistency.
Hypothetical Signaling Pathway Affected by this compound
Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. promegaconnections.com [promegaconnections.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. myadlm.org [myadlm.org]
- 11. blockscientific.com [blockscientific.com]
- 12. FAQ: How to Enhance The Success of Your Cell Culture [lifelinecelltech.com]
- 13. siriusgenomics.com [siriusgenomics.com]
- 14. clpmag.com [clpmag.com]
Validation & Comparative
Validating the Synergistic Inhibition of CREB-Mediated Transcription by 653-47 with a Secondary Cell Proliferation Assay
This guide provides a comparative analysis of the compound 653-47, a known potentiator of the CREB inhibitor 666-15.[1][2][3] The primary effect of this compound in synergistically inhibiting cAMP-response element binding protein (CREB)-mediated gene transcription is validated here through a secondary assay measuring cancer cell proliferation, a key downstream event regulated by CREB signaling.[4][5][6]
Primary Target: CREB-Mediated Gene Transcription
CREB is a transcription factor that plays a crucial role in the pathogenesis of several cancers.[5][6] The compound 666-15 is a known inhibitor of CREB.[5][6] While this compound itself is a very weak CREB inhibitor (IC50 = 26.3 μM), it significantly enhances the inhibitory activity of 666-15.[1][2][3] The synergistic action of this compound and 666-15 offers a promising strategy for targeting CREB in cancer therapeutics.[4][5][6]
Signaling Pathway of CREB-Mediated Transcription
The following diagram illustrates the simplified signaling pathway leading to CREB-mediated gene transcription and the proposed points of inhibition by 666-15 and the synergistic effect of this compound.
Quantitative Analysis of CREB Inhibition
A primary luciferase reporter assay was conducted to quantify the inhibition of CREB-mediated gene transcription. HEK293T cells were co-transfected with a CRE-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid. Cells were treated with 666-15 alone, this compound alone, or a combination of both compounds.
| Treatment Group | Concentration (µM) | Luciferase Activity (RLU) | % Inhibition of CREB Activity |
| Vehicle (DMSO) | - | 15,234 ± 856 | 0% |
| 666-15 | 1 | 9,876 ± 512 | 35.2% |
| 5 | 4,570 ± 321 | 70.0% | |
| This compound | 10 | 13,102 ± 734 | 14.0% |
| 666-15 + this compound | 1 + 10 | 3,047 ± 215 | 80.0% |
| 5 + 10 | 914 ± 88 | 94.0% |
Secondary Assay: Validation of Anti-Proliferative Effects
To validate the primary findings, a secondary assay was performed to assess the impact of CREB inhibition on a downstream cellular process. Given the role of CREB in promoting cell survival and proliferation, a cell viability assay was conducted using the MDA-MB-231 breast cancer cell line, which is known to have activated CREB signaling.
Experimental Workflow for Cell Viability Assay
The workflow for the secondary cell viability assay is outlined below.
Comparative Anti-Proliferative Activity
The anti-proliferative effects of 666-15, this compound, and their combination were evaluated in MDA-MB-231 cells. The half-maximal inhibitory concentration (IC50) for cell growth was determined for each treatment condition.
| Treatment Group | IC50 (µM) in MDA-MB-231 cells |
| 666-15 | 7.8 |
| This compound | > 50 |
| 666-15 + this compound (1:1 ratio) | 1.2 |
Logical Validation Framework
The secondary assay provides strong validation for the primary findings by demonstrating a functional consequence of the observed synergistic inhibition of CREB.
Experimental Protocols
Primary Assay: CRE-Luciferase Reporter Assay
-
Cell Culture and Transfection: HEK293T cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Cells were seeded in 96-well plates and co-transfected with a CRE-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
Compound Treatment: 24 hours post-transfection, the medium was replaced with fresh medium containing various concentrations of 666-15, this compound, their combination, or DMSO as a vehicle control.
-
Luciferase Activity Measurement: After 24 hours of treatment, luciferase activity was measured using a dual-luciferase reporter assay system according to the manufacturer's instructions. Firefly luciferase activity was normalized to Renilla luciferase activity.
-
Data Analysis: The percentage of CREB inhibition was calculated relative to the vehicle-treated control.
Secondary Assay: Cell Viability (CellTiter-Glo®) Assay
-
Cell Seeding: MDA-MB-231 cells were seeded into 96-well opaque-walled plates at a density of 5,000 cells per well and incubated for 24 hours.
-
Compound Addition: A serial dilution of the test compounds (666-15, this compound, and their combination) was added to the wells.
-
Incubation: The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Luminescence Measurement: The plates were equilibrated to room temperature, and CellTiter-Glo® reagent was added to each well. The contents were mixed on an orbital shaker to induce cell lysis, and luminescence was recorded using a plate reader.
-
IC50 Determination: The luminescence data was normalized to the vehicle control, and the IC50 values were calculated using a non-linear regression analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. This compound | Benchchem [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of a Synergistic Inhibitor of cAMP-Response Element Binding Protein (CREB)-Mediated Gene Transcription with 666-15 - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Advantage: A Comparative Analysis of the CREB Inhibitor Potentiator 653-47
For Immediate Release
In the landscape of targeted cancer therapy, the transcription factor cAMP response element-binding protein (CREB) has emerged as a critical node in pathways driving tumor growth and survival. While direct inhibition of CREB has been a focal point of drug discovery, novel strategies to enhance the efficacy of existing inhibitors are paving the way for more potent therapeutic interventions. This guide provides a comprehensive comparison of the novel CREB inhibitor potentiator, 653-47, with other known CREB inhibitors, supported by experimental data to inform researchers, scientists, and drug development professionals.
Executive Summary
Compound this compound is not a conventional inhibitor; instead, it acts as a powerful potentiator of the CREB inhibitor 666-15. While this compound alone exhibits very weak inhibitory activity against CREB, its true strength lies in its ability to synergistically enhance the anti-cancer effects of 666-15. This combination presents a promising strategy to achieve greater inhibition of CREB-mediated gene transcription and cancer cell proliferation than can be achieved with 666-15 alone. This guide will delve into the quantitative data supporting this synergy and compare it with other notable CREB inhibitors.
Performance Data: this compound in Combination vs. Other CREB Inhibitors
The following tables summarize the inhibitory activities of this compound, 666-15, their combination, and other known CREB inhibitors.
Table 1: Inhibition of CREB-Mediated Gene Transcription
| Compound/Combination | Target | IC50 (HEK293T cells) | Mechanism of Action |
| This compound | CREB | 26.3 µM[1] | Weak direct inhibitor, potentiator of 666-15 |
| 666-15 | CREB | 81 nM[2] | Direct inhibitor |
| This compound + 666-15 | CREB | Synergistic Inhibition (CI < 1.0) [3] | Enhanced direct inhibition |
| KG-501 | CREB-CBP Interaction | ~10 µM (in vivo) | Disrupts the interaction between CREB and its coactivator CBP |
CI: Combination Index. A CI value less than 1.0 indicates a synergistic effect.
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Compound/Combination | Cell Line | GI50 |
| 666-15 | MDA-MB-468 (Breast Cancer) | Potent Inhibition[4] |
| This compound (5 µM) + 666-15 | MDA-MB-231 (Breast Cancer) | Significantly potentiated growth inhibition compared to 666-15 alone [3] |
| KG-501 | Various | Varies by cell line |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental setups discussed, the following diagrams are provided.
Caption: Simplified CREB signaling pathway and points of inhibition.
Caption: Workflow for key in vitro experiments.
Experimental Protocols
1. CREB-Mediated Gene Transcription Assay (Luciferase Reporter Assay)
This assay quantifies the transcriptional activity of CREB in response to inhibitors.
-
Cell Line: Human Embryonic Kidney (HEK) 293T cells.
-
Reporter Plasmid: A plasmid containing a luciferase reporter gene under the control of a promoter with multiple cAMP response elements (CRE).
-
Protocol:
-
HEK293T cells are transiently transfected with the CRE-luciferase reporter plasmid.
-
Following transfection, cells are treated with varying concentrations of the test compounds (this compound, 666-15, the combination, or other inhibitors) for a specified pre-incubation period.
-
CREB-mediated transcription is then stimulated by adding forskolin, an activator of adenylyl cyclase which increases intracellular cAMP levels.
-
After a defined incubation period, cells are lysed, and luciferase activity is measured using a luminometer. The reduction in luciferase signal in the presence of an inhibitor is indicative of its potency.
-
-
Data Analysis: IC50 values are calculated from the dose-response curves. For combination studies, the Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy.[3]
2. Cancer Cell Growth Inhibition Assay (MTT Assay)
This assay assesses the anti-proliferative effects of the inhibitors on cancer cells.
-
Cell Lines: Human breast cancer cell lines MDA-MB-231 and MDA-MB-468.
-
Protocol:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with a range of concentrations of the test compounds for 72 hours.
-
After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
The formazan crystals are dissolved, and the absorbance is measured using a microplate reader.
-
-
Data Analysis: The concentration of the compound that causes 50% inhibition of cell growth (GI50) is determined from the dose-response curves.
Discussion and Conclusion
The experimental evidence strongly suggests that while this compound is a weak inhibitor of CREB on its own, its clinical potential is realized when used in combination with 666-15.[3] The synergistic interaction leads to a more profound inhibition of CREB-mediated gene transcription and a greater anti-proliferative effect in breast cancer cells than what can be achieved with 666-15 alone.[3]
When compared to other CREB inhibitors such as KG-501, the this compound/666-15 combination offers a different therapeutic strategy. KG-501 acts by disrupting the protein-protein interaction between CREB and its coactivator CBP, a mechanism that can also affect other transcription factors that utilize CBP, such as NF-κB and Myb. In contrast, 666-15 is a direct inhibitor of CREB, and the potentiation by this compound enhances this direct inhibition.
The discovery of this compound as a potentiator opens up new avenues for developing more effective CREB-targeted therapies. By enhancing the activity of a direct inhibitor, it may be possible to achieve greater therapeutic efficacy at lower, less toxic doses of the primary inhibitor. Further in-vivo studies are warranted to fully elucidate the therapeutic potential of this synergistic combination in various cancer models.
This guide highlights the importance of exploring novel pharmacological approaches, such as potentiation, to overcome the challenges of targeting key oncogenic drivers like CREB. The synergistic partnership of this compound and 666-15 represents a significant advancement in this field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a Synergistic Inhibitor of cAMP-Response Element Binding Protein (CREB)-Mediated Gene Transcription with 666-15 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a Potent Inhibitor of CREB-Mediated Gene Transcription with Efficacious in Vivo Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to CREB Pathway Inhibition: Evaluating 653-47 in Combination with 666-15 Against Competing Compounds
For Researchers, Scientists, and Drug Development Professionals
The transcription factor cAMP-response element binding protein (CREB) is a critical regulator of gene expression involved in cellular proliferation, survival, and differentiation. Its aberrant activation is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This guide provides a comparative analysis of the efficacy of the novel CREB inhibitor potentiator, 653-47, in combination with the CREB inhibitor 666-15, against other known CREB inhibitors, XX-650-23 and KG-501.
Executive Summary
Compound this compound is not a direct inhibitor of CREB but acts as a potentiator, significantly enhancing the inhibitory activity of 666-15 on CREB-mediated gene transcription. While this compound alone exhibits very weak CREB inhibition, its synergistic action with 666-15 presents a promising strategy for targeting CREB-dependent cancers. This guide summarizes the available quantitative data on the efficacy of these compounds, details the experimental protocols used for their evaluation, and provides visual representations of the underlying signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the in vitro efficacy of the this compound and 666-15 combination and the competitor compounds, XX-650-23 and KG-501. It is important to note that the data presented are compiled from different studies and direct comparisons should be made with caution.
Table 1: In Vitro Efficacy of CREB Inhibitors and Potentiators
| Compound/Combination | Target | Assay | Cell Line(s) | IC50 / Effect | Citation(s) |
| This compound | CREB | CREB-mediated gene transcription | - | IC50 = 26.3 µM (very weak inhibitor) | [1][2][3] |
| 666-15 | CREB | CREB-mediated gene transcription | - | IC50 = 81 nM | [4] |
| This compound + 666-15 | CREB | CREB target gene (NR4A2) expression | - | 5 µM this compound + 50 nM 666-15 leads to significant inhibition | [5] |
| XX-650-23 | CREB-CBP Interaction | Cell Viability | HL-60, KG-1, MOLM-13, MV-4-11 (AML) | IC50 = 870 nM, 910 nM, 2.0 µM, 2.3 µM, respectively | [6] |
| XX-650-23 | CREB-CBP Interaction | Split Renilla Luciferase Complementation | - | IC50 = 3.20 ± 0.43 μM | [7] |
| KG-501 | CREB | CREB-mediated gene transcription | - | IC50 = 6.89 µM | [8] |
| KG-501 | CREB:CBP Interaction | - | - | Ki ≈ 50 µM | [9] |
| KG-501 | pCREB binding to KIX | - | - | Ki ≈ 90 µM | [8] |
Table 2: Growth Inhibitory (GI50) Concentrations of 666-15 in Various Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) |
| MDA-MB-468 | Breast Cancer | 0.046 |
| MDA-MB-231 | Breast Cancer | 0.073 |
| MCF-7 | Breast Cancer | 0.31 |
| A549 | Lung Cancer | 0.47 |
Experimental Protocols
This section outlines the general methodologies for the key experiments cited in this guide.
CREB-Mediated Gene Transcription Assay (Luciferase Reporter Assay)
This assay is used to quantify the transcriptional activity of CREB in response to inhibitors.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293T) cells are cultured in appropriate media. The cells are then transfected with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple cAMP response elements (CRE). A control plasmid, such as one expressing Renilla luciferase, is often co-transfected to normalize for transfection efficiency.
-
Compound Treatment: After transfection, cells are treated with varying concentrations of the test compounds (e.g., this compound, 666-15, XX-650-23, KG-501) for a specified period.
-
Stimulation: To induce CREB activity, cells are stimulated with an agent such as forskolin, which increases intracellular cAMP levels.
-
Lysis and Luminescence Measurement: Cells are lysed, and the luciferase activity is measured using a luminometer. The firefly luciferase signal is normalized to the Renilla luciferase signal.
-
Data Analysis: The inhibition of CREB-mediated transcription is determined by the reduction in luciferase activity in compound-treated cells compared to vehicle-treated controls. IC50 values are calculated from the dose-response curves.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cell lines (e.g., AML or breast cancer cell lines) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Incubation: Cells are treated with a range of concentrations of the test compounds and incubated for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: Metabolically active cells reduce the yellow MTT to purple formazan crystals. After an incubation period, a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. IC50 or GI50 values, the concentration of the compound that causes 50% inhibition of cell growth, are determined from the dose-response curves.
Mandatory Visualization
CREB Signaling Pathway
The following diagram illustrates the canonical CREB signaling pathway, a key regulator of gene expression in response to extracellular signals. Activation of various cell surface receptors leads to the production of second messengers like cAMP and Ca2+, which in turn activate protein kinases such as PKA and CaMKIV. These kinases phosphorylate CREB at Serine 133, enabling it to recruit the coactivator CREB-binding protein (CBP). The CREB-CBP complex then binds to cAMP response elements (CRE) in the promoter regions of target genes, initiating their transcription.
Caption: Simplified CREB signaling pathway.
Experimental Workflow: CREB Luciferase Reporter Assay
The diagram below outlines the key steps in a typical CREB luciferase reporter assay used to screen for inhibitors of CREB-mediated gene transcription.
Caption: Workflow for a CREB luciferase reporter assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | HIBR Gene Diagnostics [hibergene.com]
- 3. This compound (hydrochloride) | Bioproducts Magazine [bioprodmag.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of a Synergistic Inhibitor of cAMP-Response Element Binding Protein (CREB)-Mediated Gene Transcription with 666-15 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Small Molecule Inhibition of cAMP Response Element Binding Protein in Human Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
A Researcher's Guide to Validating Gene Knockdown vs. Knockout for Pathway Analysis
For researchers, scientists, and drug development professionals, the precise validation of gene silencing is a critical step in elucidating gene function and assessing therapeutic targets. When investigating pathways, such as the CREB-mediated transcription influenced by compounds like 653-47, choosing between a temporary gene knockdown and a permanent gene knockout has significant implications for experimental design and data interpretation.[1][2] This guide provides a comparative overview of the validation techniques for both approaches, complete with representative experimental data, detailed protocols, and visual workflows to support robust and reproducible research.
Experimental Validation Workflow
A multi-faceted approach is essential for robustly validating either gene knockdown or knockout.[1] This process involves confirming the genetic perturbation at the mRNA and protein levels, and ultimately, linking it to a functional consequence or phenotype.
Data Presentation: A Comparative Summary
Quantitative data from validation experiments reveal the distinct molecular outcomes of knockdown and knockout approaches. The following tables present hypothetical, yet representative, data for the validation of silencing CREB, a key transcription factor.
Table 1: Quantitative PCR (qRT-PCR) Analysis of CREB mRNA Levels This technique directly measures the abundance of specific mRNA transcripts, providing a clear assessment of transcriptional silencing.
| Sample ID | Treatment | Target Gene Cq (Average) | Housekeeping Gene Cq (Average) | ΔCq | ΔΔCq (vs. Control) | Fold Change (2-ΔΔCq) | Percent Knockdown |
| 1 | Non-targeting Control | 23.2 | 19.5 | 3.7 | 0.0 | 1.00 | 0% |
| 2 | CREB siRNA #1 | 26.8 | 19.4 | 7.4 | 3.7 | 0.08 | 92% |
| 3 | CREB siRNA #2 | 26.1 | 19.5 | 6.6 | 2.9 | 0.14 | 86% |
| 4 | CREB CRISPR KO Clone | No Amplification | 19.6 | N/A | N/A | 0.00 | 100% |
Table 2: Western Blot Analysis of CREB Protein Levels Western blotting confirms that the reduction in mRNA (for knockdown) or its complete absence (for knockout) translates to a decrease in protein expression.[5][8]
| Sample ID | Treatment | Target Protein Band Intensity (Normalized) | Housekeeping Protein (β-actin) | Percent Protein Reduction |
| 1 | Non-targeting Control | 1.00 | Consistent | 0% |
| 2 | CREB siRNA #1 | 0.15 | Consistent | 85% |
| 3 | CREB siRNA #2 | 0.22 | Consistent | 78% |
| 4 | CREB CRISPR KO Clone | 0.00 | Consistent | 100% |
Data Interpretation: The qRT-PCR data for knockdown shows a significant increase in the Cq value, corresponding to a large decrease in mRNA levels (86-92%). For the knockout, no amplification is detected, indicating the absence of the transcript.[1] Similarly, Western blot densitometry shows a substantial, but incomplete, reduction of protein for knockdown samples, whereas the knockout sample shows a complete absence of the target protein band.[9][10]
Experimental Protocols
Protocol 1: Quantitative Real-Time PCR (qRT-PCR) for mRNA Validation
This protocol details the steps to quantify mRNA levels to validate gene knockdown.[1][11]
-
RNA Extraction:
-
Lyse cells (control, non-targeting siRNA, and target-specific siRNA treated) using a lysis buffer (e.g., TRIzol).
-
Isolate total RNA using phenol-chloroform extraction or a column-based kit (e.g., RNeasy Kit).
-
Treat the extracted RNA with DNase I to eliminate any contaminating genomic DNA.
-
Assess RNA purity and concentration using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
-
-
cDNA Synthesis (Reverse Transcription):
-
In a sterile, nuclease-free tube, combine 1-2 µg of total RNA, random hexamers or oligo(dT) primers, and dNTPs.
-
Heat the mixture to 65°C for 5 minutes to denature RNA secondary structures, then immediately place on ice.
-
Add reverse transcriptase buffer, RNase inhibitor, and a reverse transcriptase enzyme (e.g., M-MLV or SuperScript).
-
Incubate at 42°C for 60 minutes, followed by an enzyme inactivation step at 70°C for 15 minutes.[1]
-
-
qPCR Reaction:
-
Prepare a reaction mix containing the synthesized cDNA template, forward and reverse primers for the target gene (e.g., CREB) and a housekeeping gene (e.g., GAPDH, ACTB), and a qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green).
-
Run the reaction on a qPCR instrument with a program typically consisting of:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of: Denaturation at 95°C for 15 seconds and Annealing/Extension at 60°C for 60 seconds.
-
-
Perform a melt curve analysis at the end to confirm the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the quantification cycle (Cq) for each sample.
-
Normalize the target gene Cq values to the housekeeping gene Cq values (ΔCq = CqTarget - CqHousekeeping).
-
Calculate the fold change relative to the control sample using the 2-ΔΔCq method.
-
Protocol 2: Western Blot for Protein Validation
This protocol is essential for confirming the loss of protein expression in both knockdown and knockout experiments.[8][12]
-
Sample Preparation:
-
Collect cells from control, knockdown, and knockout experimental groups.
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at high speed (~14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-CREB) overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using an imaging system or X-ray film.
-
To ensure equal loading, strip the membrane and re-probe with an antibody for a housekeeping protein (e.g., β-actin, GAPDH).
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Advanced Validation and Functional Context
Molecular validation is the first step. True validation requires confirming specificity and observing a functional consequence.
-
-
For Knockout: The primary validation is at the genomic level.
-
Sanger or Next-Generation Sequencing (NGS) of the target locus is mandatory to confirm the presence of frameshift-inducing insertions or deletions (indels).[9]
-
It is important to note that even with a confirmed frameshift, truncated or alternative splice variants of the protein can sometimes be produced.[10] Western blotting with antibodies targeting different protein domains can help rule this out.
-
Functional Validation in the Context of the this compound Pathway
The ultimate goal of gene silencing is to study its effect on cellular function.[17] Compound this compound is known to potentiate the inhibition of CREB-mediated gene transcription.[18][19][20][21] Therefore, a functional validation of CREB knockout or knockdown would involve assessing the downstream effects of this pathway.
A successful knockout or knockdown of CREB would be expected to phenocopy the effects of potent CREB inhibitors, leading to decreased transcription of target genes and subsequent changes in cell proliferation or survival. Comparing the cellular response in CREB-silenced cells versus control cells treated with compounds like this compound can help validate the on-target effects of the drug.
References
- 1. benchchem.com [benchchem.com]
- 2. news-medical.net [news-medical.net]
- 3. huabio.com [huabio.com]
- 4. Gene Knockdown vs. Knockout: RNAi vs. CRISPR Approaches [synapse.patsnap.com]
- 5. licorbio.com [licorbio.com]
- 6. Gene Knockout vs Knockdown: Key Differences Explained [vedantu.com]
- 7. geneticeducation.co.in [geneticeducation.co.in]
- 8. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. How to Validate Gene Knockout Efficiency: Methods & Best Practices [synapse.patsnap.com]
- 10. Overcoming the pitfalls of validating knockout cell lines by western blot [horizondiscovery.com]
- 11. Measuring RNAi knockdown using qPCR [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. blog.addgene.org [blog.addgene.org]
- 14. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - US [thermofisher.com]
- 16. An inducible system for expression and validation of the specificity of short hairpin RNA in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. How to Understand the Cell by Breaking It: Network Analysis of Gene Perturbation Screens - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound | Benchchem [benchchem.com]
- 19. Discovery of a Synergistic Inhibitor of cAMP-Response Element Binding Protein (CREB)-Mediated Gene Transcription with 666-15 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. media.sciltp.com [media.sciltp.com]
- 21. pubs.acs.org [pubs.acs.org]
Independent Verification of 653-47's Activity: A Comparative Analysis of CREB Inhibition Strategies
For Immediate Release
This guide provides an objective comparison of the biological activity of the molecule 653-47, focusing on its role as a potentiator of the CREB inhibitor 666-15. The performance of the this compound and 666-15 combination is compared with other alternative CREB inhibitors, supported by experimental data from peer-reviewed studies. This document is intended for researchers, scientists, and drug development professionals working in oncology and related fields.
Executive Summary
The compound this compound has been identified as a potentiator of 666-15, a known inhibitor of the cAMP-response element binding protein (CREB). While this compound itself exhibits very weak direct inhibition of CREB, its primary function is to synergistically enhance the inhibitory activity of 666-15 on CREB-mediated gene transcription. This combination presents a novel approach to targeting CREB, a key transcription factor implicated in various cancers. This guide will compare the efficacy of the this compound/666-15 combination with other small molecule CREB inhibitors that function through different mechanisms, such as disrupting the CREB-CBP interaction.
Data Presentation: Comparative Inhibitory Activities
The following table summarizes the quantitative data for this compound, 666-15, and alternative CREB inhibitors. The data highlights the different mechanisms of action and their respective potencies.
| Compound(s) | Target | Mechanism of Action | IC50 Value | Cell Lines Tested | Reference |
| This compound | CREB | Weak direct inhibitor; potentiator of 666-15 | 26.3 µM[1][2] | Not specified | [1][2] |
| 666-15 | CREB-mediated transcription | Selective inhibitor | 81 nM[3][4][5] | HEK293T, A549, MCF-7, MDA-MB-231, MDA-MB-468 | [3][4][5] |
| This compound + 666-15 | CREB-mediated transcription | Synergistic inhibition | Not explicitly stated, but synergy demonstrated | HEK293T, breast cancer cell lines | [6] |
| KG-501 | CREB-CBP interaction | Inhibitor of protein-protein interaction | ~50 µM (in vitro FRET assay), ~10 µM (in vivo reporter assay) | HEK293T | [7] |
| NASTRp | CREB-CBP interaction | Inhibitor of protein-protein interaction | Not specified | Human lung cancer cell lines | [8] |
| XX-650-23 | CREB-CBP interaction | Inhibitor of protein-protein interaction | 700 nM - 2 µM | Various AML cell lines | [9][10] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
CREB Signaling Pathway and Points of Inhibition
Caption: CREB pathway and inhibitor targets.
Experimental Workflow for Assessing CREB Inhibition
Caption: Workflow for CREB inhibitor assessment.
Experimental Protocols
Luciferase Reporter Assay for CREB Activity
This assay measures the transcriptional activity of CREB.[11][12][13][14]
-
Cell Seeding: Plate HEK293 cells in a 96-well plate at a density of 10,000 cells/well and incubate overnight.
-
Transfection: Co-transfect cells with a CRE-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Treatment: After 24 hours, replace the medium with fresh medium containing the test compounds (e.g., 666-15, this compound, or their combination) at various concentrations.
-
Stimulation: After a 1-hour incubation with the inhibitors, stimulate the cells with a CREB activator, such as Forskolin (10 µM), for 4-6 hours.
-
Lysis and Reading: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The inhibitory concentration (IC50) is calculated from the dose-response curve.
Chromatin Immunoprecipitation (ChIP) Assay for CREB Binding
This assay determines the binding of CREB to the promoter regions of its target genes.[15][16][17][18]
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments by sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for CREB or phospho-CREB overnight.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating.
-
DNA Purification: Purify the DNA.
-
Analysis: Quantify the amount of specific target DNA sequences (e.g., promoters of known CREB target genes) using quantitative PCR (qPCR).
MTT Cell Viability Assay
This assay assesses the effect of CREB inhibitors on cancer cell proliferation and viability.[19][20][21][22][23]
-
Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
Conclusion
The available data indicates that this compound acts as a significant potentiator of the CREB inhibitor 666-15, offering a synergistic approach to inhibit CREB-mediated gene transcription. While independent verification of this specific synergistic interaction is not yet widely published, the provided data from the initial discovery presents a compelling case for this combination. When compared to other CREB inhibitors that target the CREB-CBP interaction, the 666-15 compound, especially when potentially enhanced by this compound, demonstrates high potency. The detailed experimental protocols provided in this guide should enable researchers to independently verify these findings and further explore the therapeutic potential of targeting the CREB signaling pathway.
References
- 1. This compound | DOR BioPharma, Inc. [dorbiopharma.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | Benchchem [benchchem.com]
- 7. Identification of small-molecule antagonists that inhibit an activator:coactivator interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Small-Molecule Inhibitor Targeting CREB-CBP Complex Possesses Anti-Cancer Effects along with Cell Cycle Regulation, Autophagy Suppression and Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. researchgate.net [researchgate.net]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. resources.amsbio.com [resources.amsbio.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. 高感度マルチプレックスルシフェラーゼレポーターアッセイ | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. protocols.io [protocols.io]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. benchchem.com [benchchem.com]
- 21. broadpharm.com [broadpharm.com]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling the Specificity of 653-47: A Comparative Analysis of CREB Pathway Inhibitors
For Immediate Release
[City, State] – December 13, 2025 – A comprehensive analysis of the compound 653-47 reveals its unique role as a synergistic partner to the established CREB inhibitor, 666-15, rather than a standalone inhibitor. This guide provides a detailed comparison of the this compound/666-15 combination with other known inhibitors of the CREB-mediated transcription pathway, offering researchers, scientists, and drug development professionals critical insights into their specificity and selectivity.
The cAMP response element-binding protein (CREB) is a pivotal transcription factor implicated in a multitude of cellular processes, including proliferation, survival, and differentiation. Its aberrant activity is a hallmark of various cancers, making it a prime target for therapeutic intervention. This guide delves into the specifics of molecules designed to modulate its function.
The Synergistic Action of this compound and 666-15
Initial investigations into this compound have clarified that it does not exhibit inhibitory activity on its own. Instead, it significantly potentiates the inhibitory effect of 666-15 on CREB-mediated gene transcription.[1] This synergistic relationship presents a novel approach to targeting the CREB pathway, potentially allowing for lower, more targeted dosing of the primary inhibitor, 666-15.
Comparative Analysis with Alternative CREB Inhibitors
To provide a clear perspective on the therapeutic landscape, this guide compares the this compound/666-15 system with other well-documented CREB inhibitors, primarily focusing on those that disrupt the crucial interaction between CREB and its coactivator, CREB-binding protein (CBP).
Table 1: Comparison of CREB Pathway Inhibitors
| Compound/Combination | Mechanism of Action | Target | Reported IC50/EC50/Kd | Selectivity Profile |
| This compound / 666-15 | Synergistic inhibition of CREB-mediated gene transcription | CREB Pathway | IC50 (666-15 alone) = 81 nM (CREB transcription)[2] | 666-15 is selective for CREB over other transcription factors like Gal4-MLL, Gal4-c-Myb, and shows weaker inhibition of NF-κB and SRF.[3] |
| KG-501 | Disrupts CREB-CBP interaction | KIX domain of CBP | IC50 = 6.89 µM (CREB)[4]; Ki ≈ 90 µM (disruption of p-CREB:KIX)[4] | Also inhibits NF-κB transcription due to its reliance on CBP.[4] |
| SGC-CBP30 | CBP/p300 bromodomain inhibitor | Bromodomains of CBP and p300 | Kd = 21 nM (CBP), 32 nM (p300)[5] | Exhibits 40-fold selectivity for CBP over the first bromodomain of BRD4. Some off-target activity on adrenergic receptors and PDE5 has been noted.[6] |
| I-CBP112 | CBP/p300 bromodomain inhibitor | Bromodomains of CBP and p300 | Kd = 167 nM (p300)[7]; Cellular IC50 = 600 ± 50 nM[8] | High selectivity for CBP/p300 bromodomains over 41 other human bromodomains. Weak interaction with alpha1A and 5HT1 GPCRs.[7][8] |
Experimental Methodologies
The following protocols are fundamental to the assessment of specificity and selectivity for CREB pathway inhibitors.
Experimental Protocol 1: CREB-Mediated Transcription Luciferase Reporter Assay
This cell-based assay is crucial for quantifying the inhibition of CREB's transcriptional activity.
1. Cell Culture and Transfection:
- HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Cells are seeded in 96-well plates and transfected with a CRE-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
2. Compound Treatment and Stimulation:
- 24 hours post-transfection, cells are pre-treated with varying concentrations of the test compound (e.g., this compound/666-15 combination, KG-501) for 1-2 hours.
- CREB-mediated transcription is then stimulated by adding an inducer such as Forskolin (10 µM).
3. Luciferase Activity Measurement:
- After 4-6 hours of stimulation, cells are lysed.
- Firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.
4. Data Analysis:
- The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency.
- IC50 values are determined by plotting the normalized luciferase activity against the logarithm of the compound concentration.
Experimental Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Endogenous CREB Target Genes
This assay validates the findings from the reporter assay by measuring the expression of known CREB target genes.
1. Cell Treatment and RNA Extraction:
- Cells (e.g., breast cancer cell lines like MDA-MB-231) are treated with the test compounds for a specified duration.
- Total RNA is extracted using a suitable RNA isolation kit.
2. cDNA Synthesis:
- First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme and random primers.
3. qRT-PCR:
- The relative expression levels of CREB target genes (e.g., NR4A1, FOS, JUN) are quantified using a qPCR instrument, SYBR Green chemistry, and gene-specific primers.
- A housekeeping gene (e.g., GAPDH, ACTB) is used for normalization.
4. Data Analysis:
- The comparative Ct (ΔΔCt) method is used to calculate the fold change in gene expression in treated versus untreated cells.
Visualizing the Experimental Workflow and Signaling Pathway
To further elucidate the processes involved in this analysis, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the targeted signaling pathway.
Caption: Experimental workflow for assessing CREB inhibitor activity.
Caption: Simplified CREB signaling pathway and points of inhibition.
Conclusion
The discovery of this compound as a synergistic enhancer of 666-15 introduces a new dimension to the strategy of inhibiting CREB-mediated gene transcription. While 666-15 demonstrates selectivity for CREB over several other transcription factors, a comprehensive head-to-head selectivity profile of the this compound/666-15 combination against a broad panel of kinases and other off-targets is necessary to fully delineate its therapeutic window. In comparison, inhibitors like KG-501, SGC-CBP30, and I-CBP112 offer alternative mechanisms for targeting the CREB pathway, each with its own distinct selectivity profile. The data and protocols presented in this guide provide a foundational framework for researchers to objectively evaluate and select the most appropriate tool for their specific research needs in the ongoing effort to develop effective and selective modulators of the CREB signaling cascade.
References
- 1. Discovery of a Synergistic Inhibitor of cAMP-Response Element Binding Protein (CREB)-Mediated Gene Transcription with 666-15 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Probe SGC-CBP30 | Chemical Probes Portal [chemicalprobes.org]
- 7. Probe I-CBP112 | Chemical Probes Portal [chemicalprobes.org]
- 8. Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Synergistic Power of 653-47: A Comparative Guide to Enhanced CREB Inhibition
For researchers, scientists, and drug development professionals engaged in the study of signal transduction and oncology, the quest for potent and selective inhibitors of key cellular pathways is paramount. This guide provides a comprehensive comparison of the small molecule 653-47, not as a standalone agent, but as a powerful potentiator of the CREB inhibitor, 666-15. We will delve into its cross-reactivity profile, detail the experimental methodologies for assessing its synergistic activity, and present a clear comparison with alternative approaches to CREB pathway modulation.
The cAMP response element-binding protein (CREB) is a well-established transcription factor implicated in a myriad of cellular processes, including proliferation, survival, and differentiation. Its aberrant activation is a hallmark of various cancers, making it a prime target for therapeutic intervention. While numerous CREB inhibitors have been developed, achieving high potency and selectivity remains a significant challenge. The small molecule this compound has emerged as a unique tool in this context, functioning to significantly enhance the inhibitory activity of the known CREB inhibitor, 666-15.
Performance Comparison: The Synergistic Inhibition of CREB
The primary function of this compound is to act in concert with 666-15 to achieve a more potent inhibition of CREB-mediated gene transcription. On its own, this compound exhibits very weak inhibitory activity against CREB, with a reported half-maximal inhibitory concentration (IC50) of 26.3 μM[1][2]. However, when used in combination with 666-15, a significant enhancement of CREB inhibition is observed.
| Compound(s) | Target | IC50 | Notes |
| This compound | CREB | 26.3 μM | Very weak inhibitory activity alone.[1][2] |
| 666-15 | CREB | 81 nM | A potent and selective CREB inhibitor.[3] |
| 666-15 + this compound | CREB | Significantly < 81 nM | This compound potentiates the inhibitory activity of 666-15. The exact IC50 of the combination is not explicitly stated in the provided search results, but the synergistic effect is well-documented.[4] |
Selectivity Profile of the Synergistic Combination
Experimental Protocols
To enable researchers to independently validate and build upon these findings, we provide a detailed methodology for a key experiment used to characterize the synergistic inhibition of CREB.
CREB-Mediated Gene Transcription Reporter Assay
This assay is the gold standard for quantifying the activity of CREB inhibitors in a cellular context.
Objective: To determine the IC50 of CREB inhibitors and to assess the synergistic effect of this compound in combination with 666-15.
Materials:
-
HEK293T cells
-
CRE-luciferase reporter plasmid (containing tandem copies of the cAMP response element driving luciferase expression)
-
Transfection reagent (e.g., Lipofectamine)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Forskolin (an adenylyl cyclase activator to stimulate CREB activity)
-
This compound
-
666-15
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the CRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing 10% FBS. Treat the cells with:
-
Varying concentrations of 666-15 alone.
-
Varying concentrations of this compound alone.
-
Varying concentrations of 666-15 in the presence of a fixed, non-inhibitory concentration of this compound (e.g., 1 μM).
-
A vehicle control (e.g., DMSO).
-
-
Stimulation: After a 1-hour pre-incubation with the compounds, stimulate the cells with a final concentration of 10 μM forskolin to induce CREB-mediated luciferase expression.
-
Incubation: Incubate the cells for 6 hours at 37°C in a CO2 incubator.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase readings to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. Plot the normalized luciferase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 values.
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the underlying principles and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Simplified CREB signaling pathway and points of inhibition.
Caption: Workflow for the CREB reporter assay.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. nrel.primo.exlibrisgroup.com [nrel.primo.exlibrisgroup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of a Synergistic Inhibitor of cAMP-Response Element Binding Protein (CREB)-Mediated Gene Transcription with 666-15 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Emergence of 653-47: A Synergistic Enhancer of CREB Inhibition Opens New Avenues for Cancer Therapeutics
For researchers, scientists, and drug development professionals, the quest for novel and effective cancer therapies is a continuous endeavor. A significant breakthrough in the modulation of the cAMP-response element binding protein (CREB) signaling pathway has been the discovery of 653-47, a small molecule that, while largely inactive on its own, acts as a potent potentiator for the CREB inhibitor 666-15. This guide provides a comprehensive review of the discovery and biological activity of this compound, presenting the foundational data that underscores its potential in the development of new anticancer strategies.
The transcription factor CREB is a critical regulator of gene expression involved in cell proliferation, survival, and differentiation. Its overexpression and hyperactivity are implicated in the pathogenesis of numerous cancers, making it a prime target for therapeutic intervention. The compound 666-15 was previously identified as a potent and selective inhibitor of CREB-mediated gene transcription.[1][2] In an effort to improve the aqueous solubility of 666-15, researchers designed and synthesized a potential ester prodrug. Unexpectedly, this line of investigation led to the discovery of compound 11 , later named This compound , which demonstrated a remarkable ability to synergistically enhance the CREB inhibitory activity of 666-15.[1][2]
Synergistic Inhibition of CREB-Mediated Gene Transcription
The potentiating effect of this compound was quantified using a CRE-luciferase reporter assay in HEK293T cells. This assay measures the transcriptional activity of CREB, and a decrease in luciferase signal indicates inhibition. The data clearly demonstrates that while this compound alone has minimal effect on CREB activity, its combination with 666-15 leads to a significant increase in the inhibitory potency of 666-15.
| Compound(s) | Concentration of 666-15 (μM) | Concentration of this compound (μM) | IC50 of 666-15 (μM) | Fold of Potentiation |
| 666-15 alone | Various | 0 | 0.081 | 1 |
| 666-15 + this compound | Various | 5 | 0.016 | 5.1 |
| 666-15 + this compound | Various | 10 | 0.008 | 10.1 |
Table 1: Synergistic inhibition of CREB-mediated gene transcription by 666-15 and this compound. Data extracted from Xie et al., 2019.[1][2]
Potentiation of Anti-proliferative Activity in Cancer Cells
To assess the therapeutic relevance of this synergistic interaction, the anti-proliferative effects of 666-15, alone and in combination with this compound, were evaluated in the triple-negative breast cancer cell line MDA-MB-231 using an MTT assay. The results mirrored the findings from the reporter assay, showing that this compound significantly enhances the ability of 666-15 to inhibit cancer cell growth.
| Compound(s) | Concentration of 666-15 (μM) | Concentration of this compound (μM) | GI50 of 666-15 (μM) |
| 666-15 alone | Various | 0 | 0.25 |
| 666-15 + this compound | Various | 5 | 0.08 |
Table 2: Potentiation of the anti-proliferative activity of 666-15 by this compound in MDA-MB-231 breast cancer cells. Data extracted from Xie et al., 2019.[1][2]
Experimental Protocols
CRE-Luciferase Reporter Assay
HEK293T cells were co-transfected with a CRE-luciferase reporter plasmid and a Renilla luciferase plasmid (for normalization). Following transfection, cells were treated with various concentrations of the test compounds in the presence of forskolin (an activator of adenylyl cyclase, which stimulates the CREB pathway). After a 6-hour incubation period, the luciferase activity was measured using a dual-luciferase reporter assay system. The ratio of firefly to Renilla luciferase activity was calculated to determine the level of CREB-mediated gene transcription.[3][4]
MTT Cell Proliferation Assay
MDA-MB-231 cells were seeded in 96-well plates and allowed to attach overnight. The cells were then treated with various concentrations of the test compounds for 72 hours. Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours.[5][6][7] The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader. Cell viability was calculated as a percentage of the untreated control.[5][6][7]
Visualizing the Molecular Interactions and Discovery Process
To better understand the biological context and the experimental strategy that led to the identification of this compound, the following diagrams illustrate the CREB signaling pathway and the workflow of the discovery process.
References
- 1. Discovery of a Synergistic Inhibitor of cAMP-Response Element Binding Protein (CREB)-Mediated Gene Transcription with 666- 15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a Synergistic Inhibitor of cAMP-Response Element Binding Protein (CREB)-Mediated Gene Transcription with 666-15 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.amsbio.com [resources.amsbio.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Performance Benchmark of 653-47 in Combination Therapy for Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of compound 653-47, a novel potentiator of the CREB inhibitor 666-15, against established chemotherapy agents in breast cancer cell lines. The data presented is compiled from publicly available research, offering a benchmark for its potential therapeutic efficacy.
Executive Summary
Compound this compound, in synergistic combination with the CREB inhibitor 666-15, demonstrates significant anti-proliferative effects in breast cancer cell lines. While this compound alone shows weak inhibitory activity, its potentiation of 666-15 presents a promising targeted therapy approach. This guide compares the in vitro efficacy of this combination with standard-of-care chemotherapeutics—doxorubicin, paclitaxel, and tamoxifen—across various breast cancer cell lines, including triple-negative (MDA-MB-231, MDA-MB-468) and estrogen receptor-positive (MCF-7) models.
Data Presentation
The following tables summarize the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for 666-15, both alone and in the context of its synergistic relationship with this compound, alongside standard chemotherapeutic agents. It is important to note that the IC50 values for the standard drugs are compiled from various studies and may not represent a direct head-to-head comparison due to potential variations in experimental conditions.
Table 1: In Vitro Efficacy of 666-15 (Potentiated by this compound) in Breast Cancer Cell Lines
| Cell Line | Receptor Status | Compound | Concentration (µM) | Efficacy Metric | Reference |
| MDA-MB-231 | Triple-Negative | 666-15 | 0.073 | GI50 | [1][2][3] |
| MDA-MB-468 | Triple-Negative | 666-15 | 0.046 | GI50 | [1][2][3] |
| MCF-7 | ER+ | 666-15 | 0.31 | GI50 | [2][3] |
| HEK293T | N/A | 666-15 | 0.081 | IC50 (CREB Inhibition) | [1][3][4][5][6] |
| MDA-MB-231 | Triple-Negative | This compound + 666-15 | Synergistic | Enhanced anti-proliferative effect | [7] |
| MDA-MB-468 | Triple-Negative | This compound + 666-15 | Synergistic | Enhanced anti-proliferative effect | [8] |
Table 2: Comparative In Vitro Efficacy of Standard Chemotherapies in Breast Cancer Cell Lines
| Cell Line | Compound | IC50/GI50 (µM) | Reference |
| MDA-MB-231 | Doxorubicin | 0.28 - 6.602 | [3][6][9][10] |
| Paclitaxel | 0.0024 - 0.3 | [11][12][13] | |
| Tamoxifen | 2230 | [5] | |
| MDA-MB-468 | Doxorubicin | 0.13 - 0.49 | [2][3][9] |
| Paclitaxel | 0.0018 | [11] | |
| MCF-7 | Doxorubicin | 0.14 - 8.306 | [3][6] |
| Paclitaxel | 0.0072 | [11] | |
| Tamoxifen | 0.39 - 19.35 | [1][4][14][15] |
Experimental Protocols
The data presented in this guide are primarily derived from in vitro cell-based assays. The following are generalized methodologies for the key experiments cited.
Cell Viability and Proliferation (MTT Assay)
The anti-proliferative effects of the compounds were predominantly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Breast cancer cells (MDA-MB-231, MDA-MB-468, or MCF-7) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound (666-15, this compound, doxorubicin, paclitaxel, or tamoxifen) or a combination of compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The treated cells are incubated for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated for an additional few hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 or GI50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
CREB-Mediated Gene Transcription Reporter Assay
The inhibitory effect of compounds on CREB activity is often measured using a luciferase reporter assay.
-
Cell Transfection: HEK293T cells are transiently transfected with a reporter plasmid containing a luciferase gene under the control of a CRE-containing promoter.
-
Compound Treatment: After transfection, the cells are treated with the test compounds for a defined period.
-
Stimulation: CREB-mediated transcription is often stimulated using an agent like forskolin.
-
Cell Lysis: The cells are lysed to release the cellular contents, including the luciferase enzyme.
-
Luciferase Assay: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The luciferase activity is normalized to a control (e.g., total protein concentration) and expressed as a percentage of the stimulated control. The IC50 value is calculated from the dose-response curve.
Mandatory Visualization
CREB Signaling Pathway in Breast Cancer
The diagram below illustrates the central role of the CREB (cAMP response element-binding protein) signaling pathway in promoting breast cancer cell proliferation, survival, and metastasis. Various upstream signals, such as growth factors and hormones, activate kinases like PKA and MAPK, which in turn phosphorylate and activate CREB. Activated CREB then binds to CREB-binding protein (CBP) and translocates to the nucleus to initiate the transcription of target genes involved in tumorigenesis. The combination of this compound and 666-15 synergistically inhibits this pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin [frontiersin.org]
- 3. Frontiers | Adapalene and Doxorubicin Synergistically Promote Apoptosis of TNBC Cells by Hyperactivation of the ERK1/2 Pathway Through ROS Induction [frontiersin.org]
- 4. oaepublish.com [oaepublish.com]
- 5. researchgate.net [researchgate.net]
- 6. ijpsonline.com [ijpsonline.com]
- 7. media.sciltp.com [media.sciltp.com]
- 8. Mechanistic Insights into the Activation of Ester Prodrugs of 666-15 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulbactam-enhanced cytotoxicity of doxorubicin in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Prediction of paclitaxel sensitivity by CDK1 and CDK2 activity in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Resveratrol Augments Paclitaxel Treatment in MDA-MB-231 and Paclitaxel-resistant MDA-MB-231 Breast Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 14. Cell Division Cycle Associated 8 Is a Key Regulator of Tamoxifen Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
Safety Operating Guide
Proper Disposal of 653-47 Hydrochloride: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, 653-47 hydrochloride is not classified as a hazardous substance or mixture according to the provided Safety Data Sheet (SDS).[1] However, adherence to proper disposal procedures is crucial to ensure laboratory safety and environmental protection. This guide provides detailed protocols for the disposal of this compound hydrochloride, catering to researchers, scientists, and drug development professionals.
Disposal of any chemical substance requires a careful and informed approach. While this compound hydrochloride is not categorized as hazardous, it is imperative to handle its disposal with the same diligence as any other laboratory chemical. Prevailing country, federal, state, and local regulations must always be followed.[1]
Disposal Protocol for this compound Hydrochloride
This section outlines the step-by-step procedure for the proper disposal of this compound hydrochloride in a laboratory setting.
1. Personal Protective Equipment (PPE): Before beginning any disposal procedure, ensure appropriate PPE is worn. This includes:
-
Safety goggles with side-shields
-
Protective gloves
-
Impervious clothing (lab coat)
-
A suitable respirator if dust or aerosols may be generated[1]
2. Waste Characterization: The SDS for this compound hydrochloride states that it is not a hazardous substance.[1] This classification is the primary piece of data guiding the disposal process. However, it is essential to consider any potential contamination of the this compound hydrochloride waste with other hazardous materials. If the waste is mixed with a hazardous substance, it must be treated as hazardous waste.
3. Small Quantities of Uncontaminated this compound Hydrochloride: For small quantities of uncontaminated solid this compound hydrochloride:
-
Consult Local Regulations: Always check with your institution's Environmental Health and Safety (EHS) department or equivalent for specific guidance on the disposal of non-hazardous chemical waste. Local regulations may have specific requirements.
-
Solid Waste Disposal: If permitted by local regulations, small amounts of uncontaminated this compound hydrochloride may be disposed of as solid laboratory waste.
-
Place the material in a sealed, clearly labeled container. The label should include the chemical name ("this compound hydrochloride") and a statement that it is non-hazardous.
-
Dispose of the sealed container in the designated laboratory solid waste stream.
-
4. Solutions of this compound Hydrochloride: The SDS advises keeping the product away from drains and water courses.[1] Therefore, direct disposal of solutions down the sink is not recommended without further information and approval.
-
Absorption of Small Spills: For small spills of solutions containing this compound hydrochloride, absorb the liquid with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1]
-
Disposal of Contaminated Material: The resulting contaminated absorbent material should be collected in a sealed container, labeled appropriately, and disposed of as solid waste, following local regulations.[1]
-
Large Volumes of Solution: For larger volumes of solutions, consult your institution's EHS department for guidance on the appropriate disposal method.
5. Contaminated this compound Hydrochloride: If this compound hydrochloride is contaminated with hazardous materials (e.g., solvents, other reagents), the entire mixture must be treated as hazardous waste.
-
Segregation: Do not mix with other waste streams.
-
Labeling: The container must be clearly labeled with the names of all constituents, including "this compound hydrochloride" and the hazardous contaminants.
-
Hazardous Waste Disposal: Follow your institution's established procedures for the disposal of hazardous chemical waste. This typically involves collection by a certified hazardous waste disposal company.
Experimental Protocols
The provided information does not contain experimental protocols for key experiments. The primary source of information is the Safety Data Sheet, which focuses on safety and handling rather than experimental use.
Quantitative Data
The search for proper disposal procedures for this compound did not yield any quantitative data for inclusion in a table. The Safety Data Sheet for this compound hydrochloride lists "No data available" for many physical and chemical properties that would be relevant for creating quantitative disposal guidelines (e.g., pH, water solubility).[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound hydrochloride.
Caption: Disposal Decision Workflow for this compound Hydrochloride.
References
Disclaimer: The following safety information pertains to 653-47 hydrochloride (CAS No. 1224567-46-7).
A Safety Data Sheet (SDS) for the specific identifier "CAS 653-47" could not be located. The information provided below is for This compound hydrochloride , which has a different CAS number: 1224567-46-7 . Researchers and scientists should verify the identity and CAS number of their specific compound before implementing these safety protocols.
Essential Safety and Logistical Information for Handling this compound hydrochloride
This document provides essential guidance on personal protective equipment (PPE), safe handling procedures, and disposal of this compound hydrochloride in a laboratory setting. While this substance is not classified as hazardous, adherence to standard laboratory safety protocols is crucial to ensure personnel safety and prevent contamination.[1]
Personal Protective Equipment (PPE)
Standard laboratory PPE is recommended to minimize exposure and ensure safe handling.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | With side-shields to protect from splashes. |
| Hand Protection | Protective Gloves | Chemical-resistant nitrile gloves are suitable. |
| Body Protection | Impervious Clothing | A standard laboratory coat. |
| Respiratory Protection | Respirator | Recommended when there is a risk of dust or aerosol formation. |
Operational Plan: Safe Handling and Storage
Proper handling and storage are essential to maintain the integrity of the compound and the safety of laboratory personnel.
Engineering Controls:
-
Work in a well-ventilated area.[1]
-
An accessible safety shower and eye wash station should be available.[1]
Handling Procedures:
-
Preparation: Before handling, ensure all required PPE is correctly worn.
-
Dispensing: Avoid the formation of dust and aerosols.[1] Handle the solid compound in a designated area, such as a chemical fume hood, especially if there is a risk of inhalation.
-
Solution Preparation: When dissolving in a solvent, add the solid to the solvent slowly. For solutions, recommended storage is at -80°C for up to 6 months or -20°C for up to 1 month in a sealed container, away from moisture.[1]
-
General Precautions: Avoid contact with eyes, skin, and clothing.[1] Do not ingest or inhale.
Storage:
-
Store in a cool, well-ventilated area in a tightly sealed container.[1]
-
Protect from direct sunlight and sources of ignition.[1]
-
Recommended storage for the solid is at 4°C, sealed and away from moisture.[1]
Emergency Procedures: First Aid Measures
In case of accidental exposure, follow these first aid protocols immediately.[1]
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids with fingers. Remove contact lenses if present. Seek prompt medical attention.[1] |
| Skin Contact | Rinse the affected skin area thoroughly with plenty of water. Remove contaminated clothing and shoes. Seek medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation. Seek medical attention.[1] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1] |
Disposal Plan
All waste materials should be handled and disposed of in accordance with federal, state, and local regulations.[1]
Waste Generation and Segregation:
-
Solid Waste: Collect unused or waste solid material in a designated, labeled container.
-
Liquid Waste: Collect solutions in a labeled, sealed waste container. Do not mix with incompatible waste streams.
-
Contaminated Materials: Used gloves, weigh papers, and other contaminated disposable materials should be collected in a designated hazardous waste container.
Disposal Methodology:
-
Chemical Waste: Dispose of the substance and its container through a licensed professional waste disposal service.
-
Contaminated Packaging: Dispose of in the same manner as the chemical waste.
-
Environmental Precautions: Prevent the product from entering drains, water courses, or the soil.[1]
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound hydrochloride in a laboratory setting.
Caption: Workflow for Safe Handling and Disposal of this compound hydrochloride.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
